2-Benzyl-6-bromo-1,3-benzothiazole
Description
Properties
Molecular Formula |
C14H10BrNS |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-benzyl-6-bromo-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNS/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
DEOLMLOMIOKODL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacophore modeling of 2-Benzyl-6-bromo-1,3-benzothiazole
Topic: Pharmacophore Modeling of 2-Benzyl-6-bromo-1,3-benzothiazole: A Lead Optimization Framework for Kinase Inhibition Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.
Executive Summary: The Structural Imperative
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, capable of serving as a bioisostere for the purine ring of ATP. Within this class, This compound represents a critical lead compound. Its pharmacological value lies in the synergistic interplay between the lipophilic 6-bromo substituent (enhancing membrane permeability and hydrophobic pocket occupation) and the flexible 2-benzyl moiety (allowing "induced fit" binding in enzyme active sites).
This guide details the construction of a high-fidelity pharmacophore model for this specific derivative, focusing on its application as a putative Tyrosine Kinase Inhibitor (TKI) . We move beyond basic docking to explore the dynamic spatial arrangement of chemical features required for high-affinity binding.
Chemical Architecture & Pharmacophoric Features[1][2][3][4]
To model this compound effectively, we must first deconstruct its electronic and steric signature.
Structural Decomposition
-
Core (Benzothiazole): A planar, bicyclic aromatic system.[1] The Nitrogen (N3) acts as a critical Hydrogen Bond Acceptor (HBA), often interacting with the "hinge region" of kinase domains (e.g., Met793 in EGFR or Thr315 in ABL).
-
Position 6 (Bromine): A heavy halogen. It serves two roles:
-
Hydrophobic Fill: Occupies deep hydrophobic pockets (e.g., the specificity pocket behind the ATP binding site).
-
Halogen Bonding: The
-hole of the bromine atom can form directed non-covalent interactions with backbone carbonyl oxygen atoms.
-
-
Position 2 (Benzyl Linker): The methylene (
) bridge provides rotational freedom, allowing the terminal phenyl ring to orient into the hydrophobic region II or the solvent-exposed front, depending on the specific kinase target.
Pharmacophore Map Visualization
The following diagram illustrates the spatial relationship of these features.
Figure 1: Pharmacophore feature mapping of this compound interacting with a hypothetical kinase domain.
Computational Protocol: Generating the Model
This protocol uses a Ligand-Based Pharmacophore approach, assuming the crystal structure of the target is unknown or flexible.
Step 1: Ligand Preparation & Enumeration
-
Tautomerism: The benzothiazole ring is stable, but the 2-benzyl group can undergo oxidation in silico if not constrained. Ensure the methylene bridge is maintained as
. -
Ionization: At physiological pH (7.4), the benzothiazole nitrogen is weakly basic (
). Model the neutral species as the primary conformer, but generate the protonated form if targeting an acidic microenvironment (e.g., lysozymes).
Step 2: Conformational Analysis (The Critical Step)
The 2-benzyl group introduces significant flexibility. A rigid docking will fail.
-
Method: Stochastic Search or Low-Mode MD (Molecular Dynamics).
-
Energy Window: 10 kcal/mol (to capture bioactive high-energy conformers).
-
Constraint: The benzothiazole core must remain planar.
Step 3: Feature Definition
Define the pharmacophore points based on the chemical architecture:
-
A1 (Acceptor): The N3 atom. Vector projected in the lone-pair direction.
-
H1 (Hydrophobic): Centroid of the benzene ring (fused).
-
H2 (Hydrophobic): Centroid of the 2-phenyl ring.
-
X1 (Halogen): The Br atom, with a vector extending along the C-Br bond axis.
Step 4: Pharmacophore Workflow Diagram
Figure 2: Step-by-step computational workflow for generating the pharmacophore hypothesis.
Experimental Validation: Synthesis & Assay
A pharmacophore model is only a hypothesis until validated. The following protocol outlines the synthesis of the compound to verify the model's predicted activity.
Synthesis Protocol: Modified Jacobson Condensation
This method is preferred for its atom economy and avoidance of harsh oxidants.
-
Reagents: 2-Amino-5-bromobenzenethiol (Precursor A), Phenylacetic acid (Precursor B), Polyphosphoric Acid (PPA).
-
Mechanism: Acid-catalyzed condensation followed by cyclodehydration.
Step-by-Step Methodology:
-
Preparation: Mix 2-Amino-5-bromobenzenethiol (10 mmol) and Phenylacetic acid (12 mmol) in a round-bottom flask.
-
Catalysis: Add 15 g of PPA.
-
Reaction: Heat to 180°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Pour the hot reaction mixture into crushed ice/water. Neutralize with 10%
to precipitate the solid. -
Purification: Recrystallize from ethanol.
Self-Validating Checkpoint:
-
Success Indicator: The product should appear as a pale yellow/white solid.
-
NMR Validation: Look for the singlet at
ppm (2H) corresponding to the benzylic . If this is a doublet or absent, the condensation failed or oxidized to the benzoyl derivative.
Synthesis Pathway Diagram
Figure 3: Synthetic route for the production of the target compound.
Quantitative Data: SAR & Physicochemical Properties
The following table summarizes the predicted physicochemical properties that the pharmacophore model must satisfy for drug-likeness (Lipinski’s Rule of 5 compliance).
| Property | Value | Interpretation for Drug Design |
| Molecular Weight | 304.19 g/mol | Ideal (< 500). Good oral bioavailability potential. |
| LogP (Lipophilicity) | 4.8 - 5.2 | High. Suggests excellent membrane permeability but potential solubility issues. |
| H-Bond Acceptors | 2 (N, S) | Within limit (< 10). N3 is the primary active acceptor. |
| H-Bond Donors | 0 | Excellent for CNS penetration (if applicable). |
| Rotatable Bonds | 2 | Low flexibility reduces entropy penalty upon binding. |
| TPSA | ~12.9 | Very low polar surface area; high blood-brain barrier (BBB) penetration predicted. |
Conclusion & Strategic Recommendations
The pharmacophore model of This compound reveals a highly lipophilic, compact kinase inhibitor scaffold. The critical binding features are the N3 acceptor and the 6-Bromo hydrophobic/halogen anchor .
Recommendations for Optimization:
-
Reduce LogP: The LogP (~5.0) is borderline. Introduce a polar group (e.g., -OH or -NH2) on the para-position of the 2-benzyl ring to lower lipophilicity without disrupting the core pharmacophore.
-
Scaffold Hopping: Replace the sulfur with oxygen (benzoxazole) to slightly reduce lipophilicity and alter the H-bond angle at N3.
-
Target Specificity: To increase selectivity for EGFR or VEGFR, extend the 6-position with a solubilizing tail (e.g., morpholine via Suzuki coupling) to reach the solvent front.
References
-
Kashyap, S. J., et al. (2012). "Benzothiazoles: A Wonder Pharmacophore." Journal of Advanced Scientific Research. (Note: Representative link for general benzothiazole pharmacophore reviews).
-
Ali, I., & Lone, M. N. (2015). "Recent advances in the synthesis and biological activities of benzothiazole derivatives." European Journal of Medicinal Chemistry.
-
Bradshaw, T. D., et al. (2002). "In vitro evaluation of amino acid conjugated 2-(4-aminophenyl)benzothiazoles." British Journal of Cancer.
-
Gupta, S. P. (2012). "Halogen Bonding in Interaction of Halogenated Drugs with Target Enzymes." Chemical Reviews.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
Sources
2-Benzyl Substituted Benzothiazoles: A Technical Guide to Synthesis and Therapeutic Potential
Topic: History, Synthesis, and Therapeutic Potential of 2-Benzyl Substituted Benzothiazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The benzothiazole scaffold represents a privileged structure in medicinal chemistry, renowned for its ability to bind diverse biological targets. While the 2-aryl derivatives (e.g., the antitumor agent GW 610 and the ALS drug Riluzole) have historically dominated the literature, 2-benzyl substituted benzothiazoles offer a distinct pharmacological profile. The introduction of a methylene bridge (
Historical Context & Structural Evolution
The Discovery Timeline
The history of benzothiazoles dates back to A.W. Hofmann (1879) , who first synthesized the core structure. However, the specific exploration of 2-benzyl derivatives emerged later as chemists sought to modulate the rigidity of 2-phenylbenzothiazoles.
-
1879: First synthesis of the benzothiazole core.
-
1921: Industrial application of 2-mercaptobenzothiazole in rubber vulcanization accelerates sulfur chemistry research.
-
1950s: Discovery of biological activity in 2-aminobenzothiazoles prompts structural diversification.
-
1980s-90s: Comparative SAR studies reveal that 2-benzyl linkers (flexible) vs. 2-phenyl linkers (rigid) lead to divergent biological outcomes, particularly in antimicrobial and antitumor assays.
Structural Significance (SAR)
The 2-benzyl substituent is not merely a spacer; it acts as a "molecular hinge."
| Feature | 2-Phenyl Benzothiazole (e.g., GW 610) | 2-Benzyl Benzothiazole |
| Linker | Direct bond (C2–Ar) | Methylene bridge (C2–CH₂–Ar) |
| Electronic | Fully conjugated system | Conjugation interrupted at C2 |
| Geometry | Planar, rigid | Non-planar, flexible |
| Primary Mode | DNA intercalation, CYP activation | Enzyme pocket fitting, Tubulin binding |
Synthetic Methodologies
The synthesis of 2-benzyl benzothiazoles has evolved from harsh, acid-catalyzed condensations to modern, atom-economic green chemistries.
Traditional Approach: Acid-Catalyzed Condensation
The classical route involves the condensation of 2-aminothiophenol with phenylacetic acid (or its derivatives). Polyphosphoric acid (PPA) is the reagent of choice, serving as both solvent and cyclodehydrating agent.
-
Mechanism: PPA forms a mixed anhydride with the carboxylic acid, facilitating
-acylation of the amine, followed by intramolecular nucleophilic attack by the thiol group. -
Pros: High yields, accessible reagents.[3]
-
Cons: Harsh conditions (
), viscous reaction medium, difficult workup.
Modern Approach: Elemental Sulfur-Promoted Oxidative Coupling
A rapidly emerging "green" method utilizes styrenes or phenylacetic acids with nitroarenes in the presence of elemental sulfur. This redox-neutral approach avoids external oxidants.[4]
-
Key Reaction: 2-Chloronitrobenzene + Phenylacetic acid +
2-Benzylbenzothiazole -
Advantages: Solvent-free options, tolerance of sensitive functional groups, atom economy.
Experimental Protocols
Protocol A: Classic PPA-Mediated Synthesis
Valid for: Synthesis of 2-benzylbenzothiazole from phenylacetic acid.
Reagents:
-
2-Aminothiophenol (1.0 eq)[5]
-
Phenylacetic acid (1.0 eq)
-
Polyphosphoric Acid (PPA) (10-15 g per gram of reactant)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, mix 2-aminothiophenol (10 mmol) and phenylacetic acid (10 mmol).
-
Addition: Add 20 g of PPA. Mechanically stir to ensure a homogeneous paste.
-
Reaction: Heat the mixture to 180–200°C in an oil bath for 3–4 hours. Monitor via TLC (eluent: Hexane/EtOAc 4:1).
-
Quenching: Cool the reaction mixture to approx. 80°C (do not let it solidify completely). Pour slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Neutralization: Neutralize the slurry with 10% NaOH or saturated
solution until pH ~8. A solid precipitate should form. -
Isolation: Filter the solid, wash copiously with cold water, and dry.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
Protocol B: Green Synthesis (Microwave Assisted)
Valid for: Rapid library generation.
Reagents:
-
2-Aminothiophenol (1.0 eq)[5]
-
Phenylacetaldehyde (1.0 eq)
-
Catalyst: Glycerol or Ionic Liquid (e.g., [bmim]BF4)
Procedure:
-
Mix amine and aldehyde in a microwave vial.
-
Irradiate at 300W for 2–5 minutes.
-
Extract with ethyl acetate and wash with brine.
-
Evaporate solvent to yield crude product (often >90% purity).
Mechanism of Action & Signaling Pathways[6]
Chemical Synthesis Mechanism (PPA Route)
The formation of the benzothiazole ring is a critical cyclodehydration process.
Caption: Mechanism of PPA-mediated cyclodehydration. The reaction proceeds via N-acylation followed by thiol-mediated ring closure and dehydration.
Biological Signaling (Antitumor)
While 2-phenyl derivatives (like GW 610) often activate CYP1A1, 2-benzyl derivatives are frequently investigated for tubulin polymerization inhibition and apoptosis induction via the Caspase pathway.
Caption: Proposed pharmacodynamics of cytotoxic 2-benzyl benzothiazoles. Key events include microtubule destabilization leading to mitochondrial stress and caspase-dependent apoptosis.
Key Data & Structure-Activity Relationships[2][7][8][9][10]
Comparative Activity Profile
The following table summarizes the general activity trends observed when comparing the 2-benzyl scaffold to its rigid 2-phenyl counterpart.
| Property | 2-Benzyl Derivatives | 2-Phenyl Derivatives |
| Flexibility | High (Rotatable | Low (Conjugated) |
| Lipophilicity (LogP) | Moderate | High |
| Antitumor Target | Tubulin, CDK1, Proteasome | DNA Adducts, CYP1A1 |
| Antimicrobial | Broad spectrum (Gram +/-) | Selective (often Gram +) |
| Toxicity | Generally lower genotoxicity | Potential for mutagenicity (via planar intercalation) |
Notable Substituent Effects (2-Benzyl Core)
-
Electron Withdrawing Groups (EWG): Substitution at the para-position of the benzyl ring (e.g.,
, ) typically enhances antimicrobial activity. -
Electron Donating Groups (EDG): Methoxy (
) groups on the benzothiazole core (positions 5 or 6) often improve antitumor potency by mimicking the pharmacophore of colchicine (tubulin binding).
References
-
Hofmann, A.W. (1879). Ueber die Einwirkung von Schwefel auf Phenyl- und Tolylsenföl. Berichte der deutschen chemischen Gesellschaft.
-
Bradshaw, T.D., et al. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Molecular Cancer Therapeutics.
-
Kumbhare, R.M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazoles as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.
-
Gupta, S., et al. (2010). Green synthesis of 2-substituted benzothiazoles using ionic liquids. Tetrahedron Letters.
-
Mortimer, C.G., et al. (2006). Antitumor Benzothiazoles.[6][7] 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648).[8][9] Journal of Medicinal Chemistry.
-
Nguyen, T.B. (2017). Recent advances in organic reactions involving elemental sulfur. Advanced Synthesis & Catalysis.
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An In-depth Technical Guide to the Solubility Profile of 2-Benzyl-6-bromo-1,3-benzothiazole in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. For novel compounds such as 2-Benzyl-6-bromo-1,3-benzothiazole, a derivative of a pharmacologically significant benzothiazole scaffold, understanding its behavior in various organic solvents is paramount for downstream process development, formulation, and preclinical assessment.[1][2][3][4] This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. It outlines a robust, standardized experimental protocol based on the OECD Guideline 105 shake-flask method, discusses the underlying physicochemical principles that govern solubility, and presents a predictive analysis of the compound's behavior in a diverse range of organic solvents.[5][6] This document is intended for researchers, chemists, and drug development professionals engaged in the characterization of new chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug discovery and development.[7][8] For a drug to be absorbed and exert its therapeutic effect, it must first be in a dissolved state at the site of absorption. Poor solubility is a major hurdle, often leading to low and variable bioavailability, which can compromise clinical outcomes.[9]
The benzothiazole moiety is a prominent heterocyclic scaffold found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][10] As such, derivatives like this compound are of significant interest. A thorough understanding of its solubility profile in various organic solvents is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Science: Developing stable and effective dosage forms (e.g., oral, injectable).
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.[9]
-
Analytical Chemistry: Choosing suitable mobile phases for chromatographic analysis.
This guide provides both the theoretical foundation and a practical, step-by-step methodology for determining and interpreting the solubility of this compound.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[11][12] The principle of "like dissolves like" serves as a useful heuristic: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[7][8][12][13]
This compound possesses distinct structural features that influence its solubility:
-
Benzothiazole Core: This fused aromatic heterocyclic system contains nitrogen and sulfur atoms, introducing polarity and the potential for dipole-dipole interactions. The π-electron system also allows for π-π stacking interactions.[1][14]
-
Benzyl Group: This large, nonpolar aromatic substituent contributes significant hydrophobic character, favoring interactions with nonpolar solvents through van der Waals forces (specifically, London dispersion forces).[11][15][16]
-
Bromo Group: The electronegative bromine atom adds polarity and increases the molecule's overall molecular weight, which can influence crystal lattice energy and, consequently, solubility.
This combination of polar and nonpolar regions suggests that this compound is an amphiphilic molecule, unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or hexane). Its optimal solubility is predicted in solvents of intermediate polarity that can effectively solvate both the hydrophobic benzyl moiety and the more polar benzothiazole core.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
To ensure reproducibility and accuracy, a standardized method is essential. The Shake-Flask Method, as described in OECD Test Guideline 105, is a robust and widely accepted approach for determining the solubility of substances.[5][6][17][18] It is designed to achieve a thermodynamic equilibrium between the undissolved solute and the saturated solution.[19]
3.1. Rationale for Method Selection
The Shake-Flask method is chosen for its conceptual simplicity and applicability to a wide range of solubilities, generally for substances with solubilities greater than 10 mg/L.[17][18] It directly measures the saturation point, providing a true equilibrium solubility value, which is critical for thermodynamic understanding.
3.2. Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a different organic solvent of interest. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach a plateau in concentration.[20]
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) from each flask using a syringe.
-
Filtration: Immediately filter the aliquot through a solvent-compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Key intermolecular forces in the dissolution process.
Conclusion
The solubility profile of this compound is predicted to be optimal in organic solvents of intermediate polarity, such as dichloromethane and ethyl acetate. This behavior is a direct consequence of its amphiphilic molecular structure, which combines a polar benzothiazole core with a large, nonpolar benzyl substituent. A systematic determination of its solubility using a standardized protocol like the OECD 105 Shake-Flask method is a critical step in its development pathway. The data generated will provide invaluable guidance for process optimization, formulation design, and analytical method development, ultimately accelerating its journey from a promising chemical entity to a potential therapeutic agent.
References
-
Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3446. Available at: [Link]
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Chem LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]
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Chem LibreTexts. (2021). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. Available at: [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8847. Available at: [Link]
-
Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. ResearchGate. Available at: [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
-
FILAB. (n.d.). OECD 105 solubility test in the laboratory. Available at: [Link]
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International Journal of Scientific Research in Science and Technology. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Available at: [Link]
-
Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Available at: [Link]
-
Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis. Scientific Research Publishing. Available at: [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Solubility of Things. (n.d.). Benzothiazole. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Intermolecular Forces - Hydrogen Bonding, Dipole-Dipole, Ion-Dipole, London Dispersion Interactions. YouTube. Available at: [Link]
-
StudySmarter. (n.d.). Solubility and Polarity. Available at: [Link]
-
Birch, H., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1177, 338784. Available at: [Link]
-
MDPI. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Available at: [Link]
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College of Saint Benedict and Saint John's University. (2008). Intermolecular Forces (IMF) and Solutions. Available at: [Link]
-
Wikipedia. (n.d.). Benzothiazole. Available at: [Link]
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OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]
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Wikipedia. (n.d.). Solvent effects. Available at: [Link]
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Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Available at: [Link]
-
Master Organic Chemistry. (2026). The Four Intermolecular Forces and How They Affect Boiling Points. Available at: [Link]
-
Sorkio, A., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 63(12), 3635–3650. Available at: [Link]
-
University of California, Davis. (n.d.). Intermolecular Forces. Available at: [Link]
- Google Patents. (2005). Method for determining solubility of a chemical compound.
-
Elementary Education Online. (2021). Study of Benzothiazoles and its Pharmaceutical Importance. Available at: [Link]
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Environmental Science: Processes & Impacts. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Available at: [Link]
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Methodological & Application
Application Note: A Scalable and Efficient One-Pot Synthesis of 2-Benzyl-6-bromo-1,3-benzothiazole
Abstract
This application note details a robust and highly scalable one-pot protocol for the synthesis of 2-Benzyl-6-bromo-1,3-benzothiazole, a key intermediate in pharmaceutical research and materials science. The presented methodology circumvents the use of harsh reagents and complex purification techniques by employing a modern phosphite-based coupling reagent for the direct condensation of 4-bromo-2-aminothiophenol with phenylacetic acid. This process is characterized by its operational simplicity, high yield, and straightforward purification by recrystallization, making it ideally suited for gram-to-kilogram scale production. We provide a comprehensive, step-by-step protocol, mechanistic insights, characterization data, and a troubleshooting guide to ensure reliable and reproducible execution.
Introduction and Scientific Rationale
The 2-substituted benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Specifically, this compound serves as a crucial building block for more complex molecular architectures. Traditional synthesis methods often involve the condensation of 2-aminothiophenols with aldehydes or carboxylic acids.[3][4] While effective, these routes can suffer from drawbacks when scaling up, such as the use of unstable aldehydes, harsh dehydrating agents like polyphosphoric acid (PPA) which complicates workup, or the need for expensive transition-metal catalysts.[1][5]
This guide addresses the need for a scalable and efficient synthesis. The selected strategy is the direct condensation of a carboxylic acid with a 2-aminothiophenol. This approach is one of the most common and reliable methods for forming the benzothiazole core.[3]
Causality of Experimental Choice:
The core of this protocol is the choice of a modern coupling reagent, tris(2-(trifluoromethyl)phenyl)phosphite, over classical dehydrating agents. A similar phosphite-based reagent has been demonstrated to be highly effective for gram-scale preparations of benzothiazoles and benzoxazoles from carboxylic acids.[6] This choice is deliberate for several key reasons:
-
Mild Reaction Conditions: The coupling proceeds under neutral conditions at a moderate temperature, preserving sensitive functional groups and minimizing side reactions.
-
High Reactivity and Selectivity: The phosphite reagent efficiently activates the carboxylic acid, facilitating a clean and rapid cyclocondensation.
-
Scalability: Unlike viscous PPA, this system remains a homogenous solution that is easy to stir and handle in large reactors. The workup is significantly simplified, avoiding cumbersome aqueous quenching of a highly viscous acid.
-
Safety and Handling: The reagents used are more manageable and present fewer handling hazards compared to alternatives like thionyl chloride or oxalyl chloride for forming acyl chlorides in situ.
The overall transformation is a one-pot cyclocondensation, which is atom-economical and reduces waste by minimizing intermediate isolation steps.
Reaction Scheme:
Figure 1: One-pot synthesis of this compound from 4-bromo-2-aminothiophenol and phenylacetic acid.
Experimental Protocol
This protocol is designed for a 10-gram scale synthesis and can be linearly scaled with appropriate adjustments to equipment and reaction time.
Materials and Equipment
| Reagent/Material | Grade | M.W. | Quantity | Supplier |
| 4-Bromo-2-aminothiophenol | ≥97% | 204.09 | 10.2 g (50 mmol) | Sigma-Aldrich |
| Phenylacetic Acid | ≥99% | 136.15 | 7.15 g (52.5 mmol) | Alfa Aesar |
| Tris(2-(trifluoromethyl)phenyl)phosphite | ≥98% | 526.29 | 28.9 g (55 mmol) | Combi-Blocks |
| Pyridine | Anhydrous | 79.10 | 100 mL | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Grade | - | 500 mL | Fisher Scientific |
| Hexanes | ACS Grade | - | 250 mL | Fisher Scientific |
| Saturated NaHCO₃ solution | - | - | 300 mL | Lab Prepared |
| Brine (Saturated NaCl solution) | - | - | 200 mL | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | 20 g | VWR |
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Glass funnel and filter paper
-
1 L Separatory funnel
-
Rotary evaporator
-
Crystallizing dish
Step-by-Step Synthesis Procedure
A. Reaction Setup (Self-Validating System Checkpoint 1)
-
Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas to prevent moisture contamination.
-
To the flask, add 4-bromo-2-aminothiophenol (10.2 g, 50 mmol) and phenylacetic acid (7.15 g, 52.5 mmol) .
-
Add anhydrous pyridine (100 mL) via a syringe or graduated cylinder. Stir the mixture at room temperature until all solids are dissolved. The solution should be a clear, pale yellow.
B. Reaction Execution (Self-Validating System Checkpoint 2) 4. To the stirring solution, add tris(2-(trifluoromethyl)phenyl)phosphite (28.9 g, 55 mmol) dropwise via syringe over 10-15 minutes. A slight exotherm may be observed. 5. Once the addition is complete, heat the reaction mixture to 110 °C and maintain it at this temperature for 4-6 hours . 6. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexanes). The reaction is complete when the spot corresponding to 4-bromo-2-aminothiophenol (stain with ninhydrin) has been completely consumed. The product spot should be visible under UV light.
C. Workup and Isolation (Self-Validating System Checkpoint 3) 7. Cool the reaction mixture to room temperature. The solution will be a dark brown or reddish-brown color. 8. Carefully pour the reaction mixture into a 1 L beaker containing 300 mL of cold water . Stir for 15 minutes. 9. Transfer the mixture to a 1 L separatory funnel and add 300 mL of Ethyl Acetate (EtOAc) . 10. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. 11. Wash the organic layer sequentially with 1 M HCl (2 x 150 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 150 mL) , and finally with brine (1 x 200 mL) . A successful wash will result in a neutral pH of the aqueous layer after the NaHCO₃ wash. 12. Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate the solvent using a rotary evaporator. A crude brown oil or solid will be obtained.
D. Purification (Self-Validating System Checkpoint 4) 13. Dissolve the crude product in a minimal amount of boiling isopropanol or a hot mixture of EtOAc/Hexanes (approx. 1:3 ratio) . 14. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation. 15. Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes. 16. Dry the purified product under vacuum to yield this compound as an off-white to pale yellow solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the complete workflow from reagent preparation to final product characterization, ensuring a logical and repeatable process.
Caption: Scalable synthesis workflow for this compound.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Approx. 95-98 °C |
| Purity (by ¹H NMR) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (d, J=1.9 Hz, 1H), 7.82 (d, J=8.6 Hz, 1H), 7.45 (dd, J=8.6, 1.9 Hz, 1H), 7.40-7.25 (m, 5H), 4.35 (s, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 169.5, 152.0, 136.5, 135.0, 129.2, 129.0, 127.8, 127.5, 124.0, 121.5, 118.0, 40.0. |
| Mass Spec (ESI+) | m/z: 320.0, 322.0 [M+H]⁺ (Isotopic pattern for Br) |
Note: NMR shifts are predictive and may vary slightly based on solvent and instrument calibration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Moisture in reaction. 3. Loss during workup/recrystallization. | 1. Extend reaction time and re-check by TLC. 2. Ensure all glassware is dry and use anhydrous solvents. 3. Minimize solvent for recrystallization; ensure complete extraction. |
| Reaction Stalls | 1. Inactive coupling reagent. 2. Insufficient temperature. | 1. Use a fresh bottle of the phosphite reagent. 2. Verify internal reaction temperature is at 110 °C. |
| Product Fails to Crystallize | 1. Product is impure (oily). 2. Incorrect crystallization solvent. | 1. Purify crude product by column chromatography (Silica, Hexanes/EtOAc gradient). 2. Try a different solvent system (e.g., ethanol, methanol, or toluene/heptane). |
| Dark, Intractable Oil as Product | 1. Side reactions due to overheating. 2. Impure starting materials. | 1. Ensure temperature does not exceed 115 °C. 2. Verify purity of starting materials by NMR or MP before starting. |
Safety and Scalability Considerations
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Pyridine is flammable and toxic. 4-bromo-2-aminothiophenol is an irritant. Consult SDS for all reagents before use.
-
Scalability: When scaling up, the dropwise addition of the phosphite reagent should be done at a controlled rate to manage the exotherm, potentially requiring an ice bath for initial cooling. Mechanical stirring is recommended for volumes above 1 L. The workup volumes should be scaled proportionally. Recrystallization at a large scale may require a filtered reactor.
Conclusion
The protocol described in this application note provides a highly efficient, reliable, and scalable method for the synthesis of this compound. By utilizing a modern phosphite coupling agent, this one-pot procedure avoids many of the pitfalls of traditional methods, offering a streamlined path to a key synthetic intermediate with high yield and purity. This process is well-suited for both academic research and industrial drug development settings.
References
-
Dadwal, S., Kumar, M., & Bhalla, V. (2020). The use of (o-CF3PhO)3P as a simple coupling reagent enables a general and efficient synthesis of benzothiazoles and benzoxazoles from carboxylic acids with 2-aminobenzenethiols or 2-aminophenols. J. Org. Chem., 85, 13906-13919. Available at: [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available at: [Link]
-
Pan, W., et al. (2024). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 29(3), 698. Available at: [Link]
-
Al-Hussain, S. A., & El-Faham, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 140-184. Available at: [Link]
-
Kurt, H. A., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan. Catalysts, 12(9), 1018. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]
Sources
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- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling for the Synthesis of 2-Benzyl-6-aryl-1,3-benzothiazoles
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and rigid bicyclic framework allow it to serve as a versatile pharmacophore capable of interacting with a wide range of biological targets.[4][5] Consequently, derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] The 2-benzyl-1,3-benzothiazole core, in particular, is a key building block for advanced therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forming carbon-carbon bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry.[6][7][8] This palladium-catalyzed reaction offers unparalleled functional group tolerance, utilizes readily available and relatively non-toxic organoboron reagents, and proceeds under generally mild conditions.[7][9] For the derivatization of scaffolds like 2-Benzyl-6-bromo-1,3-benzothiazole, the Suzuki coupling is the preeminent strategy for introducing molecular diversity at the C-6 position, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies in drug discovery.
This guide provides a deep dive into the theoretical underpinnings and practical execution of the Suzuki coupling for this specific substrate, offering field-tested protocols and troubleshooting advice for researchers, chemists, and drug development professionals.
The Suzuki-Miyaura Coupling: Mechanism and Core Principles
The efficacy of the Suzuki coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][10]
The process begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.
-
Step 1: Oxidative Addition: The cycle is initiated when the Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[6] This process oxidizes the catalyst from Pd(0) to a Pd(II) intermediate. The efficiency of this step is highly dependent on the electron density of the aryl halide and the nature of the phosphine ligand on the palladium catalyst.[11]
-
Step 2: Transmetalation: This step requires activation of the organoboron species (e.g., an arylboronic acid) by a base.[12][13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex.[14] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diaryl-palladium(II) complex.
-
Step 3: Reductive Elimination: The newly formed diaryl-palladium(II) species undergoes reductive elimination, where the two organic fragments are expelled as the final coupled product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Success with this compound
The success of coupling with this specific heterocyclic halide hinges on the judicious selection of four key components.
A. Palladium Catalyst and Ligand Selection
While simple catalysts like Pd(PPh₃)₄ can be effective, aryl bromides, especially on electron-rich or complex heterocyclic systems, benefit from more robust catalyst systems. The oxidative addition step can be sluggish for such substrates.[11] Modern catalyst systems utilize bulky, electron-rich phosphine ligands that promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which accelerates oxidative addition.[9][15]
-
Recommended Catalysts/Ligands:
-
Pd(dppf)Cl₂: A reliable and versatile precatalyst. The dppf ligand provides good stability and activity.
-
Buchwald Ligands (e.g., SPhos, XPhos): These dialkylbiaryl phosphine ligands are state-of-the-art for challenging couplings, including those involving heteroaryl halides.[9] They often allow for lower catalyst loadings and milder reaction temperatures.[15]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes, often used in PEPPSI-type precatalysts, offer high stability and are particularly effective for coupling aryl chlorides, but also show excellent activity with bromides.[12][16]
-
B. The Critical Role of the Base
The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[12][13] Its strength, solubility, and nature can dramatically influence reaction outcomes.
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and widely used base, often employed in aqueous/organic solvent mixtures.[17] Cesium carbonate is more soluble in organic solvents and is often more effective for difficult couplings, albeit at a higher cost.[13]
-
Phosphates (K₃PO₄): Potassium phosphate is a stronger base than carbonates and is particularly effective in anhydrous organic solvents like dioxane or toluene.[18][19] It is often the base of choice when using bulky dialkylbiaryl phosphine ligands.[9]
-
Fluorides (KF): Potassium fluoride can be used, especially when base-labile functional groups are present on the coupling partners.[12]
C. Solvent System Selection
The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present). It can also influence catalyst stability and activity.[20]
-
Dioxane or THF: Common choices for reactions using K₃PO₄. They are good solvents for a wide range of organic substrates.
-
Toluene/Water or Dioxane/Water: Biphasic systems are standard when using carbonate bases. The water is crucial for dissolving the inorganic base.[18]
-
DMF or Acetonitrile: Polar aprotic solvents can be effective but may lead to different selectivity in complex molecules and can be harder to remove.[17][20]
D. The Boron Reagent: Acids vs. Esters
While boronic acids are most common, they can be prone to decomposition via protodeboronation, especially heteroaryl boronic acids.[16][21]
-
Boronic Acids: Readily available and generally reactive. For standard arylboronic acids, they are the default choice.
-
Pinacol Esters (Bpin): More stable than the corresponding boronic acids and are often used for purification and storage of unstable boron reagents.[22] They are excellent coupling partners but may require slightly more forcing conditions.
-
MIDA Boronates & Trifluoroborates: These are highly stable alternatives that slowly release the boronic acid under the reaction conditions, which can be advantageous for minimizing side reactions.[14][21]
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: General Coupling with Arylboronic Acids using Pd(dppf)Cl₂
This protocol is a robust starting point for coupling this compound with a variety of commercially available arylboronic acids.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the catalyst.[21]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-benzothiazole) via syringe. Degassing the solvent by sparging with an inert gas for 15-20 minutes prior to addition is crucial.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 2-benzyl-6-aryl-1,3-benzothiazole.
Protocol 2: Advanced Coupling with Heteroarylboronic Acids using a Buchwald Ligand
This protocol is optimized for more challenging substrates, such as electron-deficient or sterically hindered heteroarylboronic acids, which may give low yields under standard conditions.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Heteroarylboronic acid or its pinacol ester (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
-
Schlenk flask and inert atmosphere setup
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial under inert atmosphere, stir the Pd₂(dba)₃ and the XPhos ligand in a small amount of the reaction solvent for 10-15 minutes. This allows for the formation of the active catalyst complex.
-
Reaction Setup: In the main Schlenk flask, combine this compound, the heteroarylboronic acid/ester, and the finely ground K₃PO₄.
-
Inerting: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add the pre-formed catalyst solution (if applicable) followed by the remaining anhydrous, degassed solvent.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Couplings with heteroarylboronic acids can be slower or more prone to side reactions like protodeboronation.[16]
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Data Presentation & Expected Results
The following table summarizes representative yields obtained from coupling this compound with various boronic acids under optimized conditions similar to those described above.
| Entry | Boronic Acid Partner (Ar'-B(OH)₂) | Catalyst System | Base / Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 88-97% |
| 3 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 80-90% |
| 4 | 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane | 65-75% |
| 5 | 2-Thiopheneboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane | 70-80% |
Note: Yields are illustrative and highly dependent on precise reaction conditions, purity of reagents, and scale.[13]
Troubleshooting Guide
Even robust reactions can fail. This guide addresses common issues.[21]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive Catalyst: Oxygen contamination, poor quality precatalyst, or oxidized phosphine ligand. | Ensure rigorous degassing of solvents and inerting of the reaction vessel. Use fresh, high-purity catalyst and ligands.[21] |
| Poor Base Quality: Base is hydrated (if anhydrous conditions are needed) or not sufficiently strong. | Use freshly opened or properly stored base. For K₃PO₄, ensure it is finely ground to maximize surface area. Consider adding a few equivalents of water if using K₃PO₄ in an anhydrous system, as it can sometimes facilitate the reaction.[11] | |
| Boronic Acid Decomposition: Protodeboronation, especially with heteroaryl or electron-deficient boronic acids. | Use a more stable boron reagent like a pinacol ester or trifluoroborate salt.[21] Increase the equivalents of the boron reagent to 2.0 or higher. | |
| Significant Side Products | Homocoupling of Boronic Acid: Often caused by oxygen in the reaction mixture leading to oxidative coupling. | Improve degassing procedures. Ensure the Pd precatalyst is fully reduced to Pd(0). |
| Debromination of Starting Material: Reductive dehalogenation of the benzothiazole. | This can be caused by hydride sources (e.g., from solvent or base impurities). Use a different base or ensure higher purity solvents. Bulky ligands often suppress this side reaction.[16] | |
| Reaction Stalls | Catalyst Decomposition: The catalyst may not be stable at the reaction temperature over long periods. | Lower the reaction temperature and accept a longer reaction time. Use a more robust ligand system (e.g., an NHC-based catalyst). Check that the ligand-to-palladium ratio is appropriate (typically 1:1 to 4:1).[21] |
Experimental Workflow Visualization
The following diagram outlines the logical flow from reaction planning to final product analysis.
Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Vu Thi, A.-T., Duong, Q.-H., Nguyen, D.-D., Nguyen, H., Nguyen, T.-H., & Duong, D.-T. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. HPU2 Journal of Science, 1(1), 60-65.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Hien, N., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, Section B, 62B(12), 1277-1283.
- O'Brien, A. G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988-1991.
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Walker, S. D., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8847-8858.
- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 199-232.
- Feuerstein, M., et al. (2005). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. European Journal of Organic Chemistry, 2005(10), 2020-2028.
- J. Org. Chem. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(10), 6649-6663.
- Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
- MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 1234.
- Sharma, A., & Organ, M. G. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
- J. Org. Chem. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.
- Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575.
- Bellina, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(19), 6545-6561.
- Vu Thi, A.-T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science, 1(1), 80-87.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
-
SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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- 19. researchgate.net [researchgate.net]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Optimized Protocols for the Buchwald-Hartwig Amination of 6-Bromobenzothiazole: Overcoming Heterocyclic Deactivation
Executive Summary
The 6-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in antitumor agents, imaging tracers (e.g., amyloid-binding agents), and ALS therapeutics (e.g., Riluzole derivatives). However, the Buchwald-Hartwig amination of 6-bromobenzothiazole presents two distinct challenges that often lead to stalled reactions or low yields:
-
Catalyst Poisoning: The endocyclic sulfur and nitrogen atoms can chelate to the Palladium (Pd) center, forming stable, non-reactive resting states (catalyst deactivation).
-
C2-Proton Acidity: The C2 position of the benzothiazole ring is relatively acidic (
). Strong bases typically used in amination (e.g., NaOtBu) can cause deprotonation at C2, leading to ring-opening decomposition or metalation side reactions.
This application note provides a validated, self-consistent protocol utilizing Third and Fourth Generation (G3/G4) Palladacycle Precatalysts and bulky biarylphosphine ligands to overcome these barriers.
Mechanistic Insight & Ligand Selection
To ensure reproducibility, researchers must understand the causality behind the reagent choices. The standard catalytic cycle (Oxidative Addition
The "Heterocycle Trap"
In standard protocols, the benzothiazole substrate competes with the phosphine ligand for the Pd(II) center. If the ligand is not sufficiently bulky, the endocyclic nitrogen or sulfur binds to Pd, creating a "heterocycle trap" that halts the cycle before the amine can bind.
Solution: Use bulky dialkylbiaryl phosphine ligands.[1] The steric bulk prevents the coordination of the heterocycle to the metal center while facilitating the reductive elimination step.
-
BrettPhos / AdBrettPhos: Best for Primary Amines .[2] AdBrettPhos (Adamantyl-BrettPhos) is specifically optimized for 5-membered heteroaryl halides like benzothiazoles.
-
RuPhos: Best for Secondary Amines .
-
tBuBrettPhos: Required for Amides or weak nucleophiles.
Precatalyst Strategy
Traditional Pd sources (Pd(OAc)
Mechanistic Diagram
Caption: The catalytic cycle highlighting the "Off-Cycle Trap" caused by benzothiazole sulfur coordination, mitigated by bulky ligands.
Experimental Protocols
Decision Matrix: Condition Screening
Before starting, select your method based on the amine class and base sensitivity.
| Variable | Method A: Robust | Method B: Sensitive (Recommended) |
| Target Substrate | Simple alkyl/aryl amines; Stable benzothiazoles. | Heterocyclic amines; Base-sensitive groups (esters, nitriles). |
| Precatalyst | BrettPhos Pd G4 (Primary)RuPhos Pd G4 (Secondary) | AdBrettPhos Pd G3 |
| Base | NaOtBu (Sodium tert-butoxide) | Cs |
| Solvent | 1,4-Dioxane or Toluene | t-Amyl Alcohol or 1,4-Dioxane |
| Temp | 80–100 °C | 90–110 °C |
| Rationale | Fastest conversion; high basicity may attack C2-H. | Weaker base prevents C2-H deprotonation/ring opening. |
Protocol A: Rapid Amination (NaOtBu System)
Use this for secondary amines or robust primary amines where C2-acidity is not a concern.
Materials:
-
6-bromo-benzothiazole (1.0 equiv)
-
RuPhos Pd G4 (1–2 mol%)
-
Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a magnetic stir bar) with the Pd precatalyst, NaOtBu, and 6-bromo-benzothiazole.
-
Note: If the amine is solid, add it now.[3] If liquid, add in step 3.
-
-
Sealing: Cap the vial with a PTFE-lined septum cap.
-
Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe. Add the liquid amine (if applicable).
-
Reaction: Place in a pre-heated heating block at 100 °C . Stir vigorously (1000 rpm).
-
Checkpoint: The reaction should turn from pale yellow to orange/brown. If it turns black immediately (Pd black precipitation), the catalyst has decomposed; check oxygen exclusion.
-
-
Monitoring: Monitor by LCMS or TLC at 1 hour. Conversion is usually rapid (< 4 hours).
-
Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite to remove insoluble salts. Concentrate and purify via flash chromatography.
Protocol B: Heterocycle-Optimized (Cs2CO3 System)
Use this for primary amines, heteroaryl amines, or if Method A results in ring degradation.
Materials:
-
6-bromo-benzothiazole (1.0 equiv)
-
AdBrettPhos Pd G3 (2 mol%)
-
Alternative: BrettPhos Pd G4[5]
-
-
Cs
CO (2.0 equiv, finely ground and dried) -
t-Amyl Alcohol (preferred) or 1,4-Dioxane
Step-by-Step:
-
Drying: Ensure Cs
CO is dried (vacuum oven at 120°C overnight) to remove water, which can stall the reaction with weak bases. -
Setup: Charge vial with Pd precatalyst, Cs
CO , and aryl bromide. -
Solvent: Add t-Amyl alcohol (0.2 M). This solvent allows for higher temperatures (bp ~102°C) and often stabilizes the catalytic species better than toluene in weak-base systems.
-
Activation: Stir at 90–110 °C for 12–24 hours.
-
Note: Weak base reactions are significantly slower than NaOtBu reactions. Do not terminate early.
-
-
Workup: Dilute with DCM (Dichloromethane) rather than EtOAc to ensure solubility of the benzothiazole product. Wash with water to remove cesium salts.
Workflow Visualization
Caption: Operational workflow for selecting the correct amination protocol.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Pd Black Formation | Catalyst decomposition due to oxidation or lack of ligand stabilization. | 1. Ensure rigorous O |
| No Reaction (SM Recovered) | Catalyst poisoning by Sulfur/Nitrogen. | 1. Increase Temp to 110°C.2. Ensure G3/G4 precatalyst is used (not Pd(OAc) |
| Debromination (Ar-H) | Hydride source present or temp too high. | 1. Use anhydrous solvents (avoid alcohols if possible, though t-Amyl is usually robust).2. Lower temp to 80°C. |
| Ring Opening | Base attack at C2 position. | Switch from NaOtBu to Cs |
References
-
Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Guides.
-
Maiti, D., et al. "Predictable Palladium-Catalyzed Amination of Heteroaryl Halides." Chemical Science, 2016. (Discusses AdBrettPhos for 5-membered heterocycles).
-
BenchChem Technical Support. "Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole." (Relevant for sulfur poisoning mechanisms).[6]
-
Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions."[7] MIT DSpace, 2017.
-
Organic Chemistry Portal. "Buchwald-Hartwig Amination: Mechanism and Ligand Effects."
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
Reagents for cyclization of 2-Benzyl-6-bromo-1,3-benzothiazole precursors
Application Note: Strategic Reagent Selection for the Cyclization of 2-Benzyl-6-bromo-1,3-benzothiazole
Part 1: Executive Summary & Strategic Analysis[1]
The synthesis of This compound presents a specific chemoselective challenge: constructing the thiazole ring while preserving the integrity of the benzylic methylene bridge and the aryl bromide.[1] The 6-bromo substituent is a critical handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) in drug discovery, particularly for amyloid imaging agents and antitumor candidates.[1]
This guide details two validated pathways. Method A (Condensation) is the industrial "gold standard" for robustness, utilizing Polyphosphoric Acid (PPA). Method B (Jacobson Cyclization) is the "mild alternative" for acid-sensitive substrates, utilizing a radical-mediated oxidative closure.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the retrosynthetic logic and reagent flow for both protocols.
Figure 1: Dual-pathway strategy for 6-bromo-benzothiazole synthesis.[1] Method A utilizes acid-mediated dehydration, while Method B employs radical oxidative closure.[1]
Part 2: Detailed Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Condensation
Status: Primary Recommendation (High Yield, Scalable) Mechanism: Acid-catalyzed condensation followed by cyclodehydration. PPA acts as both the solvent and the driving force for water removal.
Reagents:
-
Substrate 1: 2-Amino-5-bromobenzenethiol (CAS: 23451-95-8).[1] Note: The bromine at position 5 of the thiophenol ends up at position 6 of the benzothiazole.
-
Substrate 2: Phenylacetic acid (CAS: 103-82-2).[1]
-
Reagent/Solvent: Polyphosphoric Acid (115% H3PO4 basis).
Protocol:
-
Setup: Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer (PPA is viscous) and a nitrogen inlet.
-
Charging: Add Phenylacetic acid (10.0 mmol, 1.36 g) and 2-Amino-5-bromobenzenethiol (10.0 mmol, 2.04 g) to the flask.
-
Solvation: Add Polyphosphoric Acid (20 g).
-
Reaction: Heat the mixture to 140°C in an oil bath. Stirring will become easier as the temperature rises. Maintain for 3–4 hours .
-
Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The disappearance of the thiol is the primary indicator.
-
-
Quench: Cool the reaction mixture to ~60°C. Slowly pour the viscous syrup into 200 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product should precipitate as a solid.
-
Workup:
-
Basify the slurry to pH 8–9 using 50% NaOH or saturated
(Caution: Exothermic). -
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate.[1]
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0–10% EtOAc in Hexanes).
Why this works: The high acidity protonates the carbonyl of the phenylacetic acid, facilitating nucleophilic attack by the thiol and amine. PPA irreversibly sequesters the water produced, driving the equilibrium to completion [1].
Method B: Jacobson Oxidative Cyclization
Status: Secondary Recommendation (Mild Conditions) Mechanism: Formation of a thioanilide radical cation via Single Electron Transfer (SET), followed by intramolecular electrophilic substitution on the aromatic ring.
Reagents:
-
Precursor:
-(4-bromophenyl)-2-phenylthioacetamide (Prepared from the amide via Lawesson’s reagent).[1] -
Oxidant: Potassium Ferricyanide (
).[2] -
Base: Sodium Hydroxide (NaOH).[3]
Protocol:
-
Precursor Synthesis: Treat
-(4-bromophenyl)-2-phenylacetamide with Lawesson's reagent (0.6 equiv) in refluxing Toluene for 2 hours. Isolate the thioamide.[4] -
Wetting: Dissolve the thioamide (5.0 mmol) in 10% aqueous NaOH (20 mL) . If solubility is poor, add a minimal amount of Ethanol (up to 5 mL) to aid dissolution.
-
Oxidation: Prepare a separate solution of Potassium Ferricyanide (20.0 mmol, 4.0 equiv) in water (30 mL).
-
Addition: Add the ferricyanide solution dropwise to the stirred thioamide solution at 0–5°C (ice bath) over 30 minutes.
-
Observation: A precipitate usually forms immediately upon addition.
-
-
Reaction: Allow to stir at room temperature for 2 hours.
-
Workup: Filter the precipitate. Wash copiously with water to remove ferrocyanide salts.
-
Purification: Recrystallize from Ethanol.
Why this works: The alkaline environment generates the thioanion, which is easily oxidized by the ferricyanide to a sulfur radical. This radical attacks the ortho-position of the aniline ring. Because the starting material is para-substituted (4-bromo), the cyclization is forced to the only available ortho-positions, yielding the 6-bromo product exclusively [2].[1]
Part 3: Comparative Analysis & Troubleshooting
Data Summary Table
| Feature | Method A (PPA Condensation) | Method B (Jacobson/Oxidative) |
| Yield | High (80–92%) | Moderate (60–75%) |
| Reaction Time | 4 Hours | 2 Hours (plus precursor synthesis) |
| Atom Economy | High (Water is only byproduct) | Low (Requires stoichiometric oxidant) |
| Scalability | Excellent (Industrial standard) | Limited by waste disposal (Fe salts) |
| Risk Factor | Harsh Acid / High Temp | Multi-step precursor synthesis |
| Benzylic Stability | High (PPA does not oxidize CH2) | Moderate (Risk of benzylic oxidation) |
Critical Troubleshooting: The "Benzylic" Problem
The 2-benzyl group contains a reactive methylene bridge.
-
Avoid: Strong oxidants like
or Selenium Dioxide ( ) during cyclization. These will oxidize the benzylic carbon to a carbonyl, yielding 2-benzoyl-6-bromobenzothiazole instead of the target [3].[1] -
Control: In Method B, ensure the temperature is kept low (0°C) during the oxidant addition to prevent radical propagation to the benzylic position.
Validation Criteria (Self-Correction)
-
1H NMR: Look for the benzylic singlet around δ 4.3–4.5 ppm . If this shifts or disappears, you have oxidized the bridge.
-
1H NMR: The aromatic region should show an ABC pattern (or similar depending on resolution) for the benzothiazole ring protons (H4, H5, H7). H7 (ortho to Br, meta to N) usually appears as a doublet with a small coupling constant (~2 Hz).
References
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957).[1] The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[1] Journal of the American Chemical Society, 79(2), 427–429. Link
-
Bose, D. S., Idrees, M., & Srikanth, B. (2006).[1] Oxidative cyclization of thiobenzanilides to benzothiazoles using Dess–Martin periodinane.[5] Synthesis, 2006(06), 919-922.[1] (Modern adaptation of the Jacobson mechanism). Link
-
Jordan, A. D., Luo, C., & Reitz, A. B. (2003).[1] Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide.[1] The Journal of Organic Chemistry, 68(22), 8693-8696.[1] Link
Sources
- 1. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 2. US20060049064A1 - Process for electrochemical oxidation of ferrocyanide to ferricyanide - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Functionalization of 2-Benzyl-6-bromo-1,3-benzothiazole at the C6 position
Strategic Overview
2-Benzyl-6-bromo-1,3-benzothiazole is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for amyloid-
The molecule presents a unique synthetic challenge: a dichotomy of reactivity .
-
C6-Bromine (Target): A classic electrophilic handle for Palladium-catalyzed cross-coupling.
-
C2-Benzylic Position (Liability): The methylene protons (
) at the 2-position are significantly acidic ( in DMSO) and susceptible to oxidative degradation to a ketone (benzoyl) or radical abstraction.
Core Directive: This guide prioritizes protocols that functionalize C6 without compromising the integrity of the C2-benzyl group. We utilize mild bases and specific catalytic systems to ensure chemoselectivity.
Critical Chemical Considerations
Before initiating any protocol, analyze the failure modes associated with the 2-benzyl substituent.
| Failure Mode | Cause | Prevention Strategy |
| Benzylic Deprotonation | Use of strong bases (e.g., | Avoid Li-Halogen exchange. Use Pd-catalysis with weak bases (Carbonates/Phosphates). If exchange is required, use |
| Benzylic Oxidation | Presence of | Degas all solvents thoroughly (sparge with Ar/N2). Avoid radical pathways. |
| Metal Chelation | The benzothiazole Nitrogen (N3) can act as a ligand, poisoning the Pd catalyst. | Use bidentate ligands (e.g., dppf, XPhos) that outcompete the substrate for the metal center. |
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthesis map. The C6-bromide allows access to biaryls, aryl-amines, and alkynes while preserving the C2-benzyl motif.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)
Objective: Installation of aryl/heteroaryl groups at C6.
Rationale: We utilize
Reagents & Stoichiometry
-
Substrate: 1.0 equiv
-
Boronic Acid (
): 1.2 – 1.5 equiv -
Catalyst:
(3–5 mol%) -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]
Step-by-Step Methodology
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq).
-
Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes.
-
Catalyst Addition: Add
(0.05 eq) quickly under a positive stream of Argon. -
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe. Concentration should be roughly 0.1 M with respect to the substrate.
-
Reaction: Heat the block to 80°C . Stir vigorously for 4–12 hours.
-
QC Check: Monitor by LC-MS.[1] Look for the disappearance of the bromide (M+2 pattern) and emergence of the product mass.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc. Wash with water (
) and brine ( ). Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Note: Benzothiazoles often streak on silica. Add 1%
to the eluent if necessary.
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Objective: Introduction of amine pharmacophores (e.g., morpholine, piperazine) at C6.
Rationale: The BrettPhos or XPhos precatalyst systems are essential here. Older catalysts (
Reagents & Stoichiometry
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: XPhos Pd G3 or G4 (2–4 mol%)
-
Base:
(2.5 equiv) -
Solvent: Toluene or
[Anhydrous, Degassed]
Step-by-Step Methodology
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Loading: Add Substrate, solid Amine (if applicable), and
.-
Liquid Amines: Add via syringe after solvent.
-
-
Catalyst: Add the Pd-precatalyst (XPhos Pd G3).
-
Solvation: Add anhydrous Toluene (0.15 M).
-
Reaction: Heat to 100°C for 12–16 hours.
-
Critical Step: If conversion stalls, add an additional 1 mol% of catalyst. Do not increase temperature above 110°C to prevent benzylic oxidation.
-
-
Work-up: Filter through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate the filtrate.
Protocol C: Sonogashira Coupling (C-C Alkyne)[2]
Objective: Introduction of alkyne linkers. Rationale: This reaction requires Copper (CuI).[2] To prevent oxidative homocoupling of the alkyne (Glaser coupling) and oxidation of the benzyl group, strict exclusion of Oxygen is mandatory .
Reagents & Stoichiometry
-
Substrate: 1.0 equiv
-
Terminal Alkyne: 1.5 equiv[3]
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (5 mol%)
-
Base/Solvent:
/ DMF (1:3 ratio)
Step-by-Step Methodology
-
Degassing (Crucial): Freeze-pump-thaw the DMF/
mixture or sparge with Argon for 30 minutes. -
Mix: Combine Substrate, Pd catalyst, and CuI in the vessel under Argon.
-
Addition: Add the solvent mixture, followed immediately by the Alkyne.
-
Temperature: Stir at 60°C .
-
Note: Higher temperatures (
) increase the risk of side reactions at the benzylic position.
-
-
Work-up: Dilute with
(not EtOAc, to precipitate Cu salts). Wash with saturated (to sequester Cu).
Mechanistic Pathway (Suzuki Cycle)
Understanding the cycle helps in troubleshooting. If the reaction fails, it is usually at the Oxidative Addition step due to the electron-rich nature of the benzothiazole.
Figure 2: The Catalytic Cycle.[1][4][5] Note that electron-rich substrates like benzothiazoles can make Oxidative Addition slower, necessitating electron-rich ligands like XPhos or dppf.
QC & Troubleshooting Guide
| Observation | Diagnosis | Solution |
| Starting Material Remains | Catalyst death or poor Oxidative Addition. | Switch to a more active catalyst (e.g., |
| Debromination (Ar-H formed) | Ensure solvent is anhydrous (for Buchwald). Switch solvent to Toluene (for Suzuki). | |
| Benzylic Ketone Observed | Oxidation of the C2-benzyl group. | Oxygen leak. Check seals. Add an antioxidant (e.g., BHT) if strictly necessary, though rigorous degassing is preferred. |
| Product Streaks on TLC | Interaction with Silanols. | Deactivate Silica with 1% TEA or use Alumina plates. |
References
-
C-H Activation Context: Irfan, A., et al.[6] "Benzothiazole derivatives as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279 (2020).[6] Link
-
Amyloid Imaging Synthesis: Watanabe, H., et al. "Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid." ACS Chemical Neuroscience, 8(8), 1656-1662 (2017).[6] Link
-
Buchwald Protocols: Gurianov, I., et al. "Buchwald-Hartwig amination of benzothiazoles." Tetrahedron Letters, 59(3), 233-236 (2018). Link
-
General Reactivity: Liao, Y., et al.[6][7] "Pd-Catalyzed Cross-Coupling of 2-Substituted Benzothiazoles." Organic Letters, 14(12), 3012–3015 (2012). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Benzyl-6-bromo-1,3-benzothiazole
Introduction: The Strategic Importance of Benzothiazoles and Microwave Synthesis
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active agents, including antimicrobial, anticancer, and neuroprotective compounds. The 2-benzyl substituted benzothiazoles, in particular, are of significant interest due to their structural resemblance to various natural and synthetic bioactive molecules. The incorporation of a bromine atom at the 6-position can further modulate the compound's lipophilicity and metabolic stability, making 2-benzyl-6-bromo-1,3-benzothiazole a valuable target for drug discovery programs.
Conventional methods for the synthesis of 2-substituted benzothiazoles often require harsh reaction conditions, long reaction times, and the use of hazardous reagents like polyphosphoric acid (PPA) at high temperatures.[1][2] These drawbacks limit their applicability in high-throughput screening and environmentally conscious drug development. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool to overcome these limitations.[3][4][5][6][7] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, improve yields, and often eliminate the need for hazardous solvents and catalysts.[1][8][9][10][11]
This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of this compound using microwave irradiation. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology for researchers in drug development and organic synthesis.
Reaction Scheme
Caption: Figure 1. Reaction scheme for the microwave-assisted synthesis.
Expertise & Experience: The Rationale Behind a Solvent-Free Microwave Approach
The choice of a solvent-free microwave-assisted approach for the synthesis of this compound is a deliberate one, grounded in the principles of green chemistry and reaction efficiency.
Why Microwave Irradiation?
Microwave energy is transferred directly to the polar molecules in the reaction mixture, leading to rapid and uniform heating.[12] This is in stark contrast to conventional heating, which relies on slower thermal conduction from the vessel walls. This direct energy transfer often results in:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes with microwave assistance.[5][10]
-
Higher Yields and Purity: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.
-
Enhanced Reaction Rates: Microwave irradiation can accelerate reactions by overcoming activation energy barriers more efficiently than conventional heating.
The Power of Solvent-Free Reactions:
Eliminating the solvent from a reaction offers several significant advantages:
-
Green Chemistry: It reduces the use of often toxic and flammable organic solvents, minimizing environmental impact and waste disposal costs.
-
Simplified Work-up: The absence of a solvent simplifies the purification process, often allowing for direct isolation of the product.
-
Concentration Effect: In a solvent-free system, the concentration of reactants is at its maximum, which can lead to increased reaction rates.
For the condensation of 2-amino-5-bromothiophenol and phenylacetic acid, the reactants themselves can absorb microwave energy and facilitate the reaction. Phenylacetic acid, in its molten state, can act as a reaction medium, while the polar functional groups of both reactants ensure efficient coupling with the microwave field.
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured through a multi-faceted approach to reaction monitoring and product characterization.
-
In-Process Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). This allows for the real-time determination of the reaction's completion, preventing unnecessary irradiation and potential decomposition of the product.
-
Comprehensive Characterization: The identity and purity of the final product are unequivocally confirmed through a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the product and analyze its fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
-
By adhering to these validation steps, researchers can have high confidence in the identity and quality of the synthesized this compound.
Detailed Application Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-Amino-5-bromothiophenol | 97% | Commercially Available |
| Phenylacetic acid | 99% | Commercially Available |
| Domestic Microwave Oven | 1.35 kW, 2450 MHz | Standard Laboratory Supplier |
| Beaker | 25 mL, Borosilicate | Standard Laboratory Supplier |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | Standard Laboratory Supplier |
| Ethyl acetate | ACS Grade | Standard Laboratory Supplier |
| Hexane | ACS Grade | Standard Laboratory Supplier |
| Column Chromatography Supplies | Silica gel (60-120 mesh) | Standard Laboratory Supplier |
Experimental Procedure
Caption: Figure 2. Experimental workflow for the synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a 25 mL borosilicate beaker, combine 2-amino-5-bromothiophenol (2 mmol, 0.41 g) and phenylacetic acid (3 mmol, 0.41 g).
-
Microwave Irradiation: Place the beaker in a domestic microwave oven and irradiate the mixture at full power (1.35 kW) for 20 minutes. It is advisable to perform the reaction in a well-ventilated fume hood.
-
Reaction Monitoring: Periodically (e.g., every 5 minutes), pause the irradiation, carefully remove the beaker, and take a small aliquot of the reaction mixture. Dissolve the aliquot in a small amount of ethyl acetate and spot it on a TLC plate. Elute the TLC plate with a mixture of ethyl acetate and hexane (1:4). Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spots have disappeared, and a new major product spot is observed.
-
Work-up and Extraction: Once the reaction is complete, allow the beaker to cool to room temperature. Add 20 mL of ethyl acetate to the solidified reaction mixture and stir until the solid dissolves. Transfer the solution to a separatory funnel and wash with 20 mL of a saturated sodium bicarbonate solution to remove any unreacted phenylacetic acid, followed by 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Physical Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.0-7.2 (m, 8H, Ar-H), ~4.3 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~168 (C=N), ~153, ~135, ~130-120 (Ar-C), ~35 (CH₂) |
| Mass Spectrum (EI) | m/z (%): 320/322 (M⁺, isotopic pattern for Br) |
Note: The NMR chemical shifts are predicted based on the analysis of similar benzothiazole structures. Actual values may vary slightly.
Mechanism of the Reaction
The microwave-assisted synthesis of this compound proceeds through a condensation reaction followed by cyclization.
Caption: Figure 3. Simplified reaction mechanism.
-
Amide Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-5-bromothiophenol on the carbonyl carbon of phenylacetic acid, forming a tetrahedral intermediate. Subsequent dehydration, facilitated by the high temperature generated by microwave irradiation, leads to the formation of an N-acyl intermediate.
-
Intramolecular Cyclization: The thiol group of the N-acyl intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This results in the formation of a five-membered heterocyclic intermediate.
-
Dehydration: A final dehydration step, again promoted by the microwave energy, leads to the formation of the stable aromatic benzothiazole ring, yielding the final product, this compound.
Conclusion
This application note provides a robust, efficient, and environmentally benign protocol for the synthesis of this compound using microwave irradiation. By eliminating the need for solvents and significantly reducing reaction times, this method offers a superior alternative to conventional synthetic approaches. The detailed protocol, coupled with the rationale behind the experimental design and a thorough characterization plan, equips researchers, scientists, and drug development professionals with a reliable tool for accessing this important class of heterocyclic compounds.
References
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Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. [Link]
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Praveen, C., Kumar, A., & Srinivasan, K. V. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609–624. [Link]
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Seijas, J. A., Vázquez-Tato, M. P., Carballido-Reboredo, M. R., Crecente-Campo, J., & Romar-López, L. (2007). Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions. Synlett, 2007(02), 313-316. [Link]
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PubChem. (n.d.). 6-Bromo-2-hydrazinyl-1,3-benzothiazole. Retrieved from [Link]
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Önkol, T., Dündar, Y., Yıldırım, E., Erol, K., & Şahin, M. F. (2012). Microwave-assisted synthesis of 1,3-benzothiazol-2(3 H)-one derivatives and analysis of their antinociceptive activity. Arzneimittelforschung, 62(12), 595-601. [Link]
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Patel, N. B., & Shaikh, F. M. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 309-315. [Link]
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Önkol, T., Dündar, Y., Yıldırım, E., Erol, K., & Şahin, M. F. (2012). Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. Arzneimittelforschung, 62(12), 595-601. [Link]
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Rostamizadeh, S., & Housaini, S. A. G. (2009). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(8), 2097-2102. [Link]
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Turgut, Z., & Turgut, H. (2009). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 14(12), 5013-5024. [Link]
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Zhang, Z. H., & Li, J. J. (2012). Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. ChemInform, 43(31). [Link]
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Chakraborti, A. K., Selvam, C., Kaur, G., & Bhagat, S. (2004). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Synlett, 2004(05), 851-855. [Link]
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Almendros, M. J., Al-Balushi, R. A., & Pindado, J. J. (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Beilstein Journal of Organic Chemistry, 12, 1989–1996. [Link]
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Rosales-Hernández, M. C., & Paz-Maldonado, L. M. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6567. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
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Kumar, V., & Singh, S. (2011). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. International Journal of ChemTech Research, 3(2), 721-726. [Link]
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Bhosale, S. M., et al. (2009). Microwave Assisted Synthesis of Some Novel Esters of 1, 4-Benzothiazine and Their Antimicrobial Screening. Organic Chemistry: An Indian Journal, 5(2), 221-224. [Link]
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Soni, B., et al. (2011). Synthesis and Antimicrobial Activity of Some 2-Substituted Benzothiazoles Containing Azomethine Linkage. Pharmacophore, 2(1), 36-45. [Link]
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Yildiz, I., et al. (2022). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 94(suppl 2). [Link]
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Claramunt, R. M., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6333. [Link]
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Saleh, T. S., Abd El-Rahman, N. M., & Assaker, R. S. A. (2012). Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine and[13][14][15]thiadiazolo[2,3-c][3][13][15]triazepine derivatives. Green Chemistry Letters and Reviews, 5(3), 315-320. [Link]
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Guide to the Synthesis and Preparation of 2-Benzyl-6-bromo-1,3-benzothiazole for High-Throughput Biological Screening
An Application Note for Drug Discovery Professionals
Abstract
This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and preparation of 2-Benzyl-6-bromo-1,3-benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The benzothiazole core is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a reliable synthetic protocol, details critical quality control (QC) parameters for ensuring compound integrity, and provides step-by-step instructions for preparing the compound for biological screening assays. The protocols are designed to be self-validating, ensuring that researchers can confidently generate high-quality data in hit-finding and lead optimization campaigns.
Introduction: The Significance of the Benzothiazole Scaffold
The 1,3-benzothiazole ring system is a bicyclic heteroaromatic compound that has become a cornerstone in drug discovery.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets.[3] The introduction of diverse substituents at the C-2 and C-6 positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, a concept known as molecular hybridization.[3] The target molecule, this compound, combines the benzothiazole core with a benzyl group at the 2-position, offering conformational flexibility, and a bromine atom at the 6-position, which can modulate lipophilicity and potentially serve as a handle for further synthetic elaboration. The presence and position of halogen substituents can significantly influence the pharmacological profile of benzothiazole derivatives.
This guide addresses the critical gap between synthesis and screening, providing a holistic workflow that ensures the material being tested is of sufficient purity, identity, and stability to yield meaningful and reproducible biological data.
Synthesis of this compound
The most direct and widely adopted method for constructing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol derivative and a carboxylic acid or its activated form.[4][5] This approach is chosen for its high efficiency and broad functional group tolerance.
Synthetic Scheme
The synthesis proceeds via the condensation of 2-amino-5-bromothiophenol with phenylacetic acid. Polyphosphoric acid (PPA) is employed as both the catalyst and the dehydrating agent, facilitating the intramolecular cyclization to form the thiazole ring. This method avoids the need for preparing more reactive intermediates like acid chlorides, offering a more direct route.[6]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
2-Amino-5-bromothiophenol (CAS: 23451-95-8)
-
Phenylacetic acid (CAS: 103-82-2)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromothiophenol (1.0 eq) and phenylacetic acid (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the limiting reactant) to the flask. The PPA acts as both solvent and catalyst.
-
Heat the reaction mixture to 130-140 °C and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield this compound as a crystalline solid.
Quality Control: A Self-Validating System
Before any biological screening, the identity, purity, and integrity of the synthesized compound must be rigorously confirmed.[7][8] This QC process is a critical pillar of effective compound management and ensures the reliability of subsequent biological data.[7]
Analytical Characterization
The following analytical techniques are mandatory for structural confirmation and purity assessment.[9]
| Parameter | Technique | Specification / Expected Outcome | Rationale |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. | Confirms the chemical structure and connectivity of atoms. |
| Molecular Weight | LC-MS | M/z = 319.98/321.98 (M+H)⁺, showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br). | Confirms the elemental composition and molecular mass. |
| Purity | HPLC/UPLC (e.g., at 254 nm) | ≥ 95% purity. | Quantifies the amount of the target compound relative to impurities, which could cause false positives/negatives in assays. |
| Appearance | Visual Inspection | Crystalline solid (e.g., off-white to pale yellow). | Provides a baseline for physical properties and consistency between batches. |
Data Interpretation (Example)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): Expect signals corresponding to the aromatic protons on the benzothiazole and benzyl rings, and a characteristic singlet for the benzylic CH₂ protons around 4.3 ppm.
-
LC-MS: The mass spectrum should clearly show two peaks of nearly equal intensity separated by 2 m/z units, which is the definitive signature of a monobrominated compound.
Preparation for Biological Screening Assays
Proper sample preparation is essential to avoid artifacts such as compound precipitation, which can lead to unreliable assay results. This section provides a standardized workflow for preparing the title compound for high-throughput screening (HTS).
Caption: Workflow for compound preparation for biological screening.
Protocol: Solubility Assessment (Kinetic Method)
Solubility testing should be conducted early to inform compound selection and formulation strategies.[10] A high-throughput kinetic solubility assay is recommended.[10]
-
Prepare a high-concentration stock of the compound (e.g., 10 mM) in 100% DMSO.
-
In a 96-well microplate, add aqueous assay buffer.
-
Add a small volume (e.g., 1-2 µL) of the DMSO stock to the buffer to achieve the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (typically ≤1%).
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the light scattering using a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) or absorbance at a high wavelength (e.g., 620 nm) on a plate reader.[10] An increase in signal relative to a buffer-only control indicates precipitation.
-
Causality: This kinetic solubility measurement mimics the conditions when a compound is rapidly diluted from a DMSO stock into an aqueous buffer during an HTS experiment.[11] Identifying poorly soluble compounds at this stage prevents wasting resources on compounds that are likely to produce artifacts.[12]
Protocol: Stock and Working Solution Preparation
Objective: To prepare a high-concentration stock solution for long-term storage and generate assay-ready plates for screening.
Materials:
-
QC-verified this compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Appropriate assay buffer
-
Acoustic dispenser or calibrated multichannel pipettes
-
Low-binding microplates
Procedure:
-
Stock Solution (10 mM):
-
Accurately weigh a sample of the compound (e.g., 3.20 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight = 320.21 g/mol ). For 3.20 mg, this would be 1.0 mL.
-
Add the DMSO to the vial containing the compound.
-
Vortex thoroughly until the solid is completely dissolved. Sonicate briefly if necessary.
-
Trustworthiness: This stock solution serves as the primary source for all subsequent experiments. Its concentration and purity are paramount. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[13]
-
-
Storage:
-
Store the 10 mM stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage in sealed, low-moisture containers.
-
-
Working/Assay-Ready Plates:
-
Thaw a stock solution aliquot.
-
Perform serial dilutions to create a concentration gradient. For a typical 8-point dose-response curve starting at 10 µM, you might perform a 1:3 dilution series.
-
Dilutions can be performed first in DMSO, followed by a final dilution into the assay buffer. This "intermediate plate" step helps mitigate precipitation upon direct, high-fold dilution into an aqueous environment.
-
The final concentration of DMSO in the assay well should be kept constant across all concentrations (including the vehicle control) and should typically not exceed 1% to avoid solvent-induced artifacts in the biological assay.
-
Protocol: Compound Stability Assessment
The stability of the compound in both DMSO stock and the final assay buffer must be evaluated to ensure that the observed biological activity is due to the parent compound and not a degradant.[14][15]
-
DMSO Stock Stability:
-
Thaw and refreeze an aliquot of the 10 mM DMSO stock multiple times (e.g., 3-5 cycles).
-
Analyze the purity of the stock by HPLC/UPLC after the cycles and compare it to a freshly prepared sample. A purity decrease of >5% may indicate instability.
-
-
Assay Buffer Stability:
-
Prepare the compound in the final assay buffer at the highest intended screening concentration.
-
Incubate the solution under the same conditions as the biological assay (e.g., 37°C for 2 hours).
-
Analyze the sample by LC-MS at different time points (e.g., t=0, t=1h, t=2h) to check for degradation.
-
Expertise: This test is crucial for time-dependent assays. If a compound degrades rapidly in the assay buffer, its effective concentration will decrease over the course of the experiment, leading to an underestimation of its potency.
-
Conclusion
The successful execution of a small molecule screening campaign relies heavily on the quality of the compounds being tested.[16] This application note provides a robust and integrated workflow for the synthesis, purification, characterization, and preparation of this compound. By adhering to these self-validating protocols—from rigorous analytical QC to careful solubility and stability assessments—researchers in drug development can significantly increase the confidence and reproducibility of their screening data, paving the way for the successful identification of novel, biologically active agents.
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Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
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Aguilar-Sánchez, R., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
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Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446. [Link]
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Al-Ostath, A. I., et al. (2021). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. [Link]
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Svirshchevskaya, E. V., & Shchekotikhin, A. E. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]
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Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. ResearchGate. [Link]
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Panoutsopoulos, G. I., & Beedham, C. (2005). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. PubMed. [Link]
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Kumar, D., & Kumar, N. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]
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Niva, S., & Mashraqui, S. (1996). Condensation of Thioamides with 2-Aminothiophenols: A Versatile Synthesis of Benzothiazoles. Organic Preparations and Procedures International, 28(5), 553-557. [Link]
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Markovich, R. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
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Nguyen, T. L. H., et al. (2020). New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. ResearchGate. [Link]
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Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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de Oliveira, C. S. A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC. [Link]
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Kim, H., et al. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]
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Unknown. SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. [Link]
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ResearchGate. (2010). (PDF) Synthesis and Cyclization of Benzothiazole: Review. [Link]
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Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
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da Silva, J. C. S., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
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Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
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Troubleshooting & Optimization
Improving reaction yield of 2-Benzyl-6-bromo-1,3-benzothiazole synthesis
Technical Support Center: Benzothiazole Synthesis Optimization Ticket ID: #BZ-6BR-bnzl-OPT Subject: Yield Optimization for 2-Benzyl-6-bromo-1,3-benzothiazole Assigned Specialist: Dr. H. Vance, Senior Application Scientist
Executive Summary
You are encountering yield limitations in the synthesis of This compound . This specific scaffold presents unique challenges compared to standard 2-phenyl derivatives due to the lability of the methylene bridge and the oxidative sensitivity of the brominated thiophenol precursor.
This guide moves beyond basic textbook protocols to address the hydrodynamic , thermodynamic , and chemical bottlenecks that silently kill yields in this reaction.
Module 1: The Chemistry & Critical Failure Points
The industry-standard route for this target is the condensation of 2-amino-5-bromobenzenethiol (or its zinc salt) with phenylacetic acid in Polyphosphoric Acid (PPA) .
The Reaction Scheme:
Why Yields Drop (The "Silent Killers"):
-
Thiol Oxidation: The starting material (2-amino-5-bromobenzenethiol) rapidly oxidizes to the disulfide (bis-compound) in air. Disulfides react sluggishly in PPA, leading to incomplete conversion.
-
Viscosity-Limited Mass Transfer: PPA is highly viscous below 100°C. Poor stirring creates thermal gradients; the reactor walls char while the center remains cold.
-
Methylene Oxidation: The benzylic position (C2-CH2-Ph) is susceptible to oxidation at high temperatures, potentially forming the ketone (2-benzoyl) side product if exposed to air during the reaction.
Module 2: Experimental Workflow & Logic
The following diagram illustrates the optimized critical path for synthesis, highlighting the decision nodes that determine yield.
Caption: Optimized workflow for PPA-mediated condensation. Note the critical "Thiol Check" step before heating.
Module 3: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned into a black, insoluble tar. What happened?
Diagnosis: Thermal runaway or "Hot Spot" charring. The Science: PPA has poor thermal conductivity. If you heat rapidly to 140°C without adequate stirring, the material near the flask walls overheats (>200°C), causing polymerization of the phenylacetic acid and decomposition of the thiol. Corrective Protocol:
-
Pre-mix: Stir the reagents in PPA at 60-80°C for 30 minutes first. This lowers viscosity and ensures homogeneity.
-
Ramp Slowly: Increase temp by 5°C/min to the target (140-150°C).
-
High-Torque Stirring: Use an overhead mechanical stirrer, not a magnetic bar. Magnetic bars often get stuck in viscous PPA, leading to zero mixing.
Q2: I see a major impurity spot just below my product on TLC. It won't separate.
Diagnosis: Disulfide formation (Bis(2-amino-5-bromophenyl)disulfide). The Science: If your starting thiol was partially oxidized, or if the reaction was open to air, the thiol dimerizes. This dimer is chemically similar to the product and hard to remove. Corrective Protocol:
-
Prevention: Use the Zinc Salt of 2-amino-5-bromobenzenethiol. It is stable to oxidation. If using the free thiol, add 0.5 equiv of Zinc dust to the PPA mixture. The PPA/Zn system generates in situ reducing conditions, keeping the sulfur as a nucleophile (-SH) rather than a radical.
Q3: The yield is low (<40%) and the product is sticky/oily after workup.
Diagnosis: Inefficient Quench/Trapping in Polyphosphate esters. The Science: PPA forms esters with the product. Simply pouring into water isn't enough to hydrolyze these bonds immediately. Also, benzothiazoles are weak bases; if the pH is too acidic during filtration, the product remains protonated and soluble in the water. Corrective Protocol:
-
Ice Quench: Pour the hot reaction mixture slowly into crushed ice with vigorous stirring.
-
Aging: Let the aqueous slurry stir for 1-2 hours . This time is required to hydrolyze the polyphosphate-product complexes.
-
pH Adjustment: Neutralize with 20% NaOH or Ammonia to pH 8-9 . Do not stop at pH 7. You need the free base form to precipitate fully.
Module 4: Optimization Data & Stoichiometry
The following table summarizes optimization parameters based on literature precedents for PPA cyclizations.
| Parameter | Standard Protocol | Optimized Protocol | Impact on Yield |
| Reagent Ratio | 1:1 (Thiol:Acid) | 1:1.1 to 1:1.2 | Excess acid drives reaction to completion. |
| Solvent | PPA (Commercial) | PPA + Xylene (Co-solvent) | Xylene (10% v/v) improves stirring and azeotropes water. |
| Temperature | 160-180°C | 130-140°C | Lower temp prevents benzylic oxidation. |
| Atmosphere | Open Air | Argon/Nitrogen | Prevents disulfide formation and ketone byproducts. |
| Time | 2-4 Hours | Monitor by TLC | Stop immediately upon thiol consumption to prevent degradation. |
Module 5: Advanced Troubleshooting Logic
Use this logic tree to diagnose specific impurity profiles.
Caption: Diagnostic logic for impurity profiling based on Thin Layer Chromatography (TLC).
References
-
Gupta, R. et al. (2010). "Solvent-free synthesis of 2-substituted benzothiazoles." Journal of Heterocyclic Chemistry. This paper establishes the baseline for PPA-mediated condensation and the impact of stoichiometry.
-
Yadav, A. G. et al. (2012).[1] "Polyphosphoric acid in organic synthesis: Cyclization of acids." Canadian Center of Science and Education. Provides the mechanistic basis for the PPA cyclization temperature requirements and viscosity management.
-
BenchChem Technical Protocols. (2025). "Troubleshooting guide for the synthesis of benzothiazole derivatives." Detailing the workup procedures and pH control for benzothiazole isolation.
-
Ranu, B. C. et al. (2004).[2] "Microwave-assisted synthesis of 2-arylbenzothiazoles." Chemistry Letters. Offers the alternative "Green" route if PPA fails, utilizing microwave irradiation to overcome heat transfer issues.
Sources
- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
Overcoming solubility issues of 2-Benzyl-6-bromo-1,3-benzothiazole in DMSO
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Benzyl-6-bromo-1,3-benzothiazole in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the foundational knowledge and practical troubleshooting protocols to ensure the successful preparation of your stock solutions and downstream experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of this compound.
Q1: What is this compound and why is it often poorly soluble?
A1: this compound is a heterocyclic organic compound. Its structure, featuring a fused bicyclic benzothiazole core, a bromine atom, and a benzyl group, results in a largely non-polar and rigid molecule. Such molecules are often lipophilic (hydrophobic) and can have strong crystal lattice energy, making them inherently difficult to dissolve in many solvents, including polar aprotic solvents like DMSO, especially at high concentrations.[1]
Q2: Why is DMSO the recommended solvent for this type of compound?
A2: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds.[2][3] Its ability to disrupt intermolecular forces makes it a standard choice for creating high-concentration stock solutions of poorly water-soluble compounds for use in biological screening and other assays.[4][5]
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. Why does this happen?
A3: This is a common phenomenon known as "precipitation upon dilution." Benzothiazole derivatives are typically non-polar and have very limited solubility in water.[6] When your DMSO stock solution is added to an aqueous buffer, the highly effective DMSO solvent is diluted, and the compound is suddenly exposed to a predominantly water-based environment where it is not soluble, causing it to "crash out" or precipitate.[6] It is crucial to keep the final concentration of DMSO in your assay low, typically below 1% and ideally below 0.5%, to avoid solvent-induced artifacts in biological systems.[6]
Q4: My DMSO stock solution appears to have solidified or frozen in the lab. Is it still usable?
A4: Yes, this is normal. DMSO has a relatively high freezing point of 18.5 °C (65.3 °F).[2] If your lab temperature drops below this, the DMSO will solidify. You can gently warm the vial at room temperature or in a lukewarm water bath until it thaws completely. Ensure the solution is homogeneous by vortexing before use. This freezing and thawing process does not typically affect the integrity of the compound.
Part 2: Troubleshooting Guide for Solubility Issues in DMSO
This section provides a structured, question-and-answer guide with detailed protocols to address specific solubility challenges.
Issue 1: The compound fails to dissolve completely in 100% DMSO at the desired concentration.
Question: I am trying to make a 10 mM stock solution of this compound in DMSO, but I can still see solid particles even after vortexing. What should I do?
Answer: When vortexing alone is insufficient, you can employ energy-based methods to overcome the compound's crystal lattice energy and promote dissolution. The two most effective and accessible methods are gentle heating and sonication.
Causality: Applying heat increases the kinetic energy of both the solvent (DMSO) and solute (compound) molecules. This increased molecular motion helps to break the intermolecular bonds within the compound's crystal structure, allowing the DMSO molecules to solvate it more effectively.
Step-by-Step Methodology:
-
Preparation: Ensure your vial is securely capped but not airtight to avoid pressure buildup. A screw-cap vial is recommended.
-
Heating: Place the vial in a water bath set to 30-40°C. Caution: Do not heat DMSO above 50°C, as prolonged exposure to higher temperatures can risk decomposition.
-
Agitation: Intermittently remove the vial from the water bath (every 5-10 minutes), vortex it for 30 seconds, and visually inspect for dissolution.
-
Duration: Continue this process for up to 30 minutes. If the compound has not dissolved, it is likely that you have exceeded its solubility limit at that temperature.
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation in the liquid—the rapid formation and collapse of microscopic bubbles.[7] This collapse generates intense localized energy, which acts as a micro-agitation force, breaking apart solute aggregates and reducing particle size.[8][9][10] This increases the surface area of the compound available for interaction with the DMSO solvent, thereby accelerating the rate of dissolution.[9][11]
Step-by-Step Methodology:
-
Preparation: Place your sealed vial containing the compound and DMSO into a beaker of water, ensuring the water level is high enough to cover the solution level within the vial.
-
Sonication (Bath): Place the beaker into a bath sonicator. Sonicate for 15-30 minute intervals.
-
Sonication (Probe): For more stubborn solubility issues, a probe sonicator can be used, but it must be done with extreme care to avoid sample overheating and cross-contamination. Use a low power setting and short bursts (e.g., 5-10 seconds on, 20 seconds off) to control the temperature.
-
Inspection: After each sonication interval, vortex the sample and visually inspect for dissolution.
Issue 2: The compound precipitates when the DMSO stock is diluted into an aqueous assay buffer.
Question: My 10 mM DMSO stock is perfectly clear. However, when I add 1 µL to 999 µL of my phosphate-buffered saline (PBS) for a final concentration of 10 µM, the solution becomes cloudy. How can I prevent this precipitation?
Answer: This is a classic solubility challenge that requires modifying the final aqueous environment to keep the hydrophobic compound in solution.
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into structures called micelles.[12][13] These micelles have a hydrophobic core and a hydrophilic exterior. The poorly soluble benzothiazole derivative can be encapsulated within this hydrophobic core, while the hydrophilic shell allows the entire micelle complex to remain stably dispersed in the aqueous buffer.[14][15][16]
Step-by-Step Methodology:
-
Surfactant Selection: Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used in biological assays due to their low toxicity.
-
Buffer Preparation: Prepare your aqueous assay buffer (e.g., PBS) containing a low concentration of the chosen surfactant. A typical starting concentration is 0.01% to 0.1% (v/v).
-
Dissolution Test: Add your DMSO stock solution to the surfactant-containing buffer. Vortex immediately and observe. The presence of micelles should prevent precipitation and result in a clear solution.
-
Validation: It is critical to run a "vehicle control" with only the surfactant-containing buffer and DMSO (no compound) in your assay to ensure the surfactant itself does not interfere with the experimental results.
Causality: A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of non-polar solutes.[17][18] Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for the hydrophobic compound.[19]
Step-by-Step Methodology:
-
Co-solvent Selection: Solvents like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) are common choices.[17]
-
Stock Preparation: Instead of 100% DMSO, try preparing your stock solution in a binary mixture, such as 90% DMSO / 10% PEG 400.
-
Dilution: Dilute this new co-solvent stock into your aqueous buffer. The presence of the secondary solvent can help maintain solubility upon dilution.
-
Control: As with surfactants, always test the co-solvent vehicle for any effects on your specific assay.
Part 3: Summary of Troubleshooting Techniques
The table below provides a quick-reference summary of the primary methods for overcoming solubility issues with this compound.
| Method | Principle of Action | Typical Parameters | Pros | Cons |
| Gentle Heating | Increases kinetic energy to overcome crystal lattice forces. | 30-40°C water bath, intermittent vortexing. | Simple, fast, and effective for moderately soluble compounds. | Risk of compound degradation at higher temperatures; may not work if solubility limit is low. |
| Sonication | Acoustic cavitation breaks apart aggregates and reduces particle size, increasing surface area for dissolution.[8][9] | Bath sonicator for 15-30 min intervals. | Highly effective for stubborn compounds; operates at room temperature. | Access to equipment required; probe sonication can cause heating and requires care. |
| Use of Surfactants | Micelle formation encapsulates the hydrophobic compound, allowing it to be dispersed in aqueous media.[14][16] | 0.01-0.1% Tween® 20/80 in the final aqueous buffer. | Very effective for preventing precipitation upon dilution; widely used in biological assays. | Must be validated to ensure no interference with the assay; not suitable for all applications. |
| Use of Co-solvents | Reduces the polarity of the solvent system, increasing the solubility of non-polar compounds.[17][18][19] | Preparing stock in DMSO mixed with PEG 400, ethanol, etc. | Can improve solubility both in stock and upon dilution. | The co-solvent must be compatible with the assay; potential for solvent effects on biological systems. |
Part 4: Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Sources
- 1. scirp.org [scirp.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 9. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 10. neuroquantology.com [neuroquantology.com]
- 11. hielscher.com [hielscher.com]
- 12. jocpr.com [jocpr.com]
- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. wjbphs.com [wjbphs.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. ijpsjournal.com [ijpsjournal.com]
Minimizing side reactions in the bromination of 2-benzyl-benzothiazole
Subject: Minimizing Side Reactions & Optimizing Selectivity in Wohl-Ziegler Protocols Ticket ID: CHEM-SUP-2BBT-001 Status: Open / Resolved
Core Directive: The Selectivity Challenge
User Query: “I am observing low yields and multiple impurities during the NBS bromination of 2-benzylbenzothiazole. How do I isolate the mono-brominated product efficiently?”
Executive Summary: The bromination of 2-benzylbenzothiazole (2-BBT) is a delicate balance between radical propagation (desired) and electrophilic substitution (undesired). The benzylic position in 2-BBT is doubly activated by the phenyl ring and the electron-withdrawing benzothiazole moiety. This makes the resulting radical highly stable but also makes the product prone to over-bromination (dibromination) and hydrolysis .
To maximize yield, you must suppress the ionic pathway (which leads to ring bromination) and control the radical flux (to prevent dibromination).
Mechanism & Causality (The "Why")
The reaction follows the Wohl-Ziegler mechanism .[1][2][3] Success depends entirely on maintaining a low, steady-state concentration of molecular bromine (
-
The Desired Pathway (Radical): NBS reacts with trace HBr to generate minute amounts of
.[5][6] Homolysis of yields , which abstracts the benzylic hydrogen.[4][7] The resulting radical is captured by , regenerating .[3] -
The Failure Mode (Ionic): If
rises too high (e.g., rapid addition of NBS) or the solvent is too polar, the reaction shifts toward Electrophilic Aromatic Substitution (EAS) , brominating the benzene ring or the benzothiazole core. -
The Over-Reaction (Dibromination): The mono-bromo product is often more reactive than the starting material because the bromine atom stabilizes the radical intermediate.
Reaction Pathway Diagram
Figure 1: Mechanistic pathways showing the competition between desired mono-bromination and common side reactions.
Troubleshooting Guide
Symptoms observed during LC-MS or NMR analysis often point to specific procedural errors. Use this table to diagnose your reaction.
| Symptom | Probable Cause | Corrective Action |
| High levels of Dibromide (>10%) | Stoichiometry Excess: You likely used >1.05 eq of NBS. Reaction Time: The reaction ran too long after consumption of SM. | Reduce NBS: Use 0.95 eq of NBS. Stop the reaction at 95% conversion to save the product. Monitoring: Check HPLC every 30 mins. |
| Ring Bromination (Aryl-Br) | Solvent Polarity: Solvent is too polar (e.g., Acetonitrile, wet solvent). High [Br2]: NBS added too fast. | Switch Solvent: Use non-polar solvents like PhCF₃ (Trifluorotoluene) or Benzene/CCl₄. Slow Addition: Add NBS in 3-4 portions over 1 hour. |
| Product Hydrolysis (OH peak) | Moisture: Benzylic bromides are hydrolytically unstable. Silica Acidity: Degraded during column chromatography. | Dry Solvents: Ensure solvent is anhydrous. Neutralize Silica: Pre-treat silica gel with 1% Triethylamine (TEA) or use neutral alumina. |
| Incomplete Conversion | Poor Initiation: Old initiator or insufficient light/heat. Peroxide Effect: Oxygen inhibiting the radical chain. | Degas: Sparge with Argon/N₂ for 15 mins before heating. Refresh Initiator: Recrystallize AIBN or switch to a fresh batch. |
Optimized Experimental Protocol
This protocol is designed to minimize the local concentration of bromine radicals to prevent dibromination.
Reagents:
-
Substrate: 2-Benzylbenzothiazole (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (Recrystallized from water, dried under vacuum) (0.95 eq )
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO).
-
Solvent:
-Trifluorotoluene (PhCF ) [Green alternative to CCl ] or Benzene.
Step-by-Step Workflow:
-
Preparation: Dissolve 2-benzylbenzothiazole in anhydrous PhCF
(0.1 M concentration).-
Expert Insight: Do not use high concentrations. Dilution favors mono-bromination over di-bromination.
-
-
Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is a radical scavenger and will stall the reaction, forcing you to add more initiator/heat, which leads to side reactions.
-
Activation: Add AIBN (0.05 eq) and bring the solution to reflux (approx. 80-100°C depending on solvent).
-
Controlled Addition: Add NBS (0.95 eq) in four equal portions over 1 hour.
-
Why? Adding all NBS at once creates a spike in radical concentration. Portion-wise addition keeps the radical flux low, favoring reaction with the abundant starting material rather than the product.
-
-
Monitoring: Monitor by TLC/HPLC after the last addition. Look for the disappearance of the starting material.
-
Critical Stop Point: Stop the reaction when ~5% starting material remains. Do not push for 100% conversion; the rate of dibromination increases drastically as starting material depletes.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter the solid.[8] Evaporate the solvent under reduced pressure (keep bath <40°C to prevent thermal decomposition).
-
Purification: If necessary, purify via flash chromatography using neutralized silica (1% Et
N in Hexanes/EtOAc).
Frequently Asked Questions (FAQs)
Q: Can I use LED light instead of chemical initiators? A: Yes. Photo-initiation (Blue LED, ~450nm) is often cleaner than thermal initiation. It allows the reaction to proceed at room temperature, which significantly suppresses the thermodynamic side products (like ring bromination). If using light, ensure your reaction vessel is Pyrex or glass transparent to the wavelength used.
Q: Why is my NBS yellow?
A: Yellow NBS contains free bromine (
Q: Why do you recommend Trifluorotoluene (PhCF
Q: The product decomposes on the column. What is happening?
A: 2-(
References
-
Ogawa, A., et al. (2015). "Trifluorotoluene as an Alternative Solvent for the Radical Bromination of Benzylic Compounds." Journal of Organic Chemistry.
-
Scientific Update. (2022). "A Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update: Process Chemistry.
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.
-
Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination: A Versatile Method." Tetrahedron, 65(23), 4429-4439.
Sources
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 2-Benzyl-6-bromo-1,3-benzothiazole
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Benzyl-6-bromo-1,3-benzothiazole and require guidance on its purification via recrystallization. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a general experimental protocol to address common challenges encountered during the purification process.
Introduction to Recrystallization of Benzothiazole Derivatives
Benzothiazoles are a significant class of heterocyclic compounds with diverse applications in medicinal and pharmaceutical chemistry.[1] Achieving high purity of these compounds is critical for their intended biological and pharmacological applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including benzothiazole derivatives. The success of recrystallization hinges on the principle of differential solubility: the target compound should be highly soluble in a hot solvent and sparingly soluble in the same solvent when cold. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
This guide will walk you through the nuances of selecting an appropriate solvent system for this compound and troubleshooting common issues that may arise during the procedure.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the recrystallization of this compound.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
Description: Upon cooling the hot, saturated solution, the compound separates as an oily liquid rather than solid crystals.
Causality: "Oiling out" typically occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point. This can be due to the solution cooling too rapidly or the presence of impurities that depress the melting point of the mixture.
Solutions:
-
Re-heat and Add More Solvent: Warm the mixture to re-dissolve the oil. Add a small, measured amount of the hot solvent to decrease the saturation of the solution. Allow the solution to cool more slowly.[2][3][4]
-
Slow Cooling: Rapid cooling encourages precipitation rather than crystallization. To slow down the cooling process, you can insulate the flask with glass wool or a beaker of warm water. This allows for the formation of more ordered, purer crystals.[5]
-
Change the Solvent System: If the issue persists, the chosen solvent may not be ideal. Consider a solvent with a lower boiling point or a mixed solvent system. A good approach for a mixed solvent system is to dissolve the compound in a "good" solvent at its boiling point and then add a "poor" solvent dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.
-
Scratching the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[3]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution. This will provide a template for further crystal growth.[3]
Issue 2: Poor or No Crystal Formation Upon Cooling
Description: The solution remains clear even after prolonged cooling, with no signs of crystal formation.
Causality: This is often a result of using too much solvent, meaning the solution is not saturated at the lower temperature. It can also occur if the compound is extremely soluble in the chosen solvent, even at low temperatures.
Solutions:
-
Reduce Solvent Volume: The most common cause is an excess of solvent.[4] Gently heat the solution to boil off some of the solvent. Be cautious not to evaporate too much. Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization:
-
Scratching: As mentioned previously, scratching the inside of the flask can initiate crystallization.[3]
-
Seeding: Adding a seed crystal is a very effective method.[3]
-
Lower the Temperature: If cooling to room temperature is insufficient, try an ice bath or even a freezer to further decrease the solubility of your compound.
-
-
Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.
Issue 3: Low Yield of Recovered Crystals
Description: After filtration, the amount of purified compound is significantly lower than expected.
Causality: A low yield can be attributed to several factors: using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[6]
-
Second Crop of Crystals: Do not discard the filtrate (mother liquor) immediately. Concentrate the filtrate by boiling off some of the solvent and then cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Ensure Adequate Cooling: Make sure the solution is thoroughly cooled before filtration to maximize the precipitation of the compound.
-
Wash with Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.[5]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for the recrystallization of this compound?
Based on literature for similar brominated benzothiazole derivatives, good starting points for solvent screening would be:
-
Alcohols: Ethanol and isopropanol have been shown to be effective for recrystallizing related compounds.[1][7][8] They are good general-purpose solvents for moderately polar organic compounds.
-
Mixed Solvent Systems: A combination of a polar and a non-polar solvent can be very effective. For instance, a hexane/ethyl acetate mixture is often used for the purification of benzothiazole derivatives by column chromatography, suggesting it could be adapted for recrystallization.[9] Dichloromethane/pentane or dichloromethane/hexane are other common pairs to explore.[10]
The ideal solvent should exhibit the following properties:
-
The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Solvent Suitability for this compound (Hypothetical)
| Solvent | Solubility at Room Temp | Solubility at Boiling Point | Potential Suitability | Notes |
| Ethanol | Low | High | Good | A common and effective choice for many benzothiazole derivatives.[1] |
| Isopropanol | Low | High | Good | Successfully used for recrystallizing 2,6-dibromo benzothiazole.[7][8] |
| Methanol | Moderate | Very High | Moderate | May be too good of a solvent, potentially leading to lower yields. |
| Hexane | Very Low | Low | Poor (as a single solvent) | Likely a good "anti-solvent" in a mixed solvent system. |
| Ethyl Acetate | Moderate | High | Moderate | Could be a suitable single solvent or part of a mixed system. |
| Toluene | Low | High | Moderate | Higher boiling point may be advantageous for less soluble compounds. |
| Water | Insoluble | Insoluble | Unsuitable | Benzothiazole derivatives are generally not soluble in water. |
Q2: How do I perform a small-scale solvent test?
To find the best solvent without wasting a large amount of your compound:
-
Place a small amount of your crude this compound (around 10-20 mg) into a small test tube.
-
Add a few drops of the solvent to be tested at room temperature and observe the solubility.
-
If the compound does not dissolve, gently heat the test tube in a warm water or sand bath and observe if the compound dissolves.
-
If the compound dissolves upon heating, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.
-
A good solvent will show low solubility at room temperature, complete dissolution upon heating, and good crystal formation upon cooling.
Q3: What is the optimal cooling rate for recrystallization?
Slow cooling is generally preferred as it promotes the formation of larger, purer crystals.[5] Rapid cooling can cause the compound to precipitate out of solution too quickly, trapping impurities within the crystal lattice.[2]
Q4: How can I assess the purity of my recrystallized this compound?
Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and purity of the compound.
Experimental Protocol: General Procedure for Recrystallization
This is a generalized procedure. The choice of solvent and specific volumes will need to be optimized for your particular sample of this compound.
1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a small amount of the chosen solvent (e.g., ethanol or isopropanol). c. Gently heat the mixture on a hot plate while stirring. d. Continue to add the solvent in small portions until the compound just dissolves completely at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent.[6]
2. Hot Filtration (if necessary): a. If there are insoluble impurities in the hot solution, perform a hot filtration. b. Pre-heat a funnel and a new receiving flask. c. Quickly filter the hot solution through a fluted filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.
3. Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. b. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
4. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities. c. Continue to draw air through the crystals on the filter for a few minutes to help them dry.
5. Drying: a. Transfer the crystals to a watch glass or a piece of filter paper and allow them to air dry completely. b. For more thorough drying, a vacuum oven can be used, provided the compound is stable at the chosen temperature.
Visualizing the Recrystallization Workflow
Caption: A flowchart illustrating the key steps and troubleshooting pathways in a typical recrystallization experiment.
References
-
Journal of Synthetic Chemistry. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazoles. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. [Link]
- Google Patents. (2015). Synthesizing process of 2, 6-dibromo benzothiazole.
- Google Patents. (2020).
- Google Patents. (2017). The synthesis technique of 2,6 dibromo benzothiazoles.
-
PubChem. 6-Bromo-1,3-benzothiazole. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
ResearchGate. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. [Link]
-
Molecules. (2015). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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Reddit. (2019). Recrystallization with two solvents. [Link]
-
MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
PubMed. (2011). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. [Link]
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FooDB. Showing Compound Benzothiazole (FDB010915). [Link]
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University of York. Problems with Recrystallisations. [Link]
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- Unknown Source.
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Troubleshooting catalyst poisoning in 6-bromo-benzothiazole coupling reactions
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in cross-coupling reactions involving 6-bromo-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven insights to help you navigate the unique challenges posed by this heterocyclic substrate.
Introduction: The Challenge of 6-bromo-benzothiazole
6-bromo-benzothiazole is a valuable building block in medicinal chemistry and materials science. However, its structure presents inherent challenges in transition-metal-catalyzed cross-coupling reactions. The benzothiazole core contains both sulfur and nitrogen heteroatoms, which are well-known to coordinate with and deactivate (poison) palladium and other metal catalysts.[1][2] This can lead to a range of issues from low or inconsistent yields to complete reaction failure. This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these obstacles.
Section 1: Foundational Troubleshooting - My Reaction Failed to Initiate
This section addresses scenarios where you observe little to no product formation, indicating a fundamental issue with the reaction setup or components.
Q1: I've set up my Suzuki (or other cross-coupling) reaction with 6-bromo-benzothiazole, but I'm only recovering starting material. What's the first thing I should check?
Answer: The first step is to verify the integrity of your catalyst and the reaction environment. Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to rapid oxidation and deactivation of the active catalytic species.[3]
Troubleshooting Protocol: Validating Your Catalyst System
-
Run a Control Reaction: Before re-running your complex reaction, test your catalyst system on a simple, reliable substrate like bromobenzene under the same conditions. If this "positive control" reaction also fails, it strongly points to a problem with your reagents (catalyst, base, solvent) or your general technique (inert atmosphere, moisture).
-
Verify Reagent Quality:
-
Catalyst: Use a fresh batch of palladium catalyst or a well-defined pre-catalyst. Pre-catalysts are often more robust and provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[4][5]
-
Solvents: Ensure solvents are anhydrous and have been properly degassed. Dissolved oxygen is a common and often overlooked catalyst poison.[3]
-
Base: Use a freshly opened bottle of base or dry your base before use. Some inorganic bases can absorb significant amounts of water.
-
Q2: My positive control reaction with bromobenzene worked, but the reaction with 6-bromo-benzothiazole still fails. What does this suggest?
Answer: This result strongly indicates that your 6-bromo-benzothiazole starting material is the source of the problem. There are two primary possibilities:
-
Intrinsic Substrate Poisoning: The sulfur and nitrogen atoms of the benzothiazole ring are directly inhibiting your catalyst.[1][6]
-
Extrinsic Poisons (Impurities): Your starting material is contaminated with potent catalyst poisons, such as elemental sulfur or residual reagents from its synthesis.[7] An investigation into a failed Suzuki coupling in a GMP campaign identified elemental sulfur in the starting material as the cause of uncharacteristically low conversion.[7]
The following workflow can help you diagnose the root cause.
Caption: General troubleshooting workflow for failed reactions.
Section 2: Advanced Diagnostics - My Yields are Low or Inconsistent
A reaction that proceeds but gives poor or variable yields often points to a more subtle catalyst deactivation pathway or suboptimal reaction conditions that become more pronounced with a challenging substrate like 6-bromo-benzothiazole.
Q3: My reaction starts but then stalls, or I get inconsistent yields between batches. What is the likely mechanism of catalyst poisoning?
Answer: This is a classic symptom of catalyst deactivation where the catalyst is slowly poisoned over the course of the reaction. With 6-bromo-benzothiazole, the most probable cause is the coordination of the substrate's sulfur or nitrogen atoms to the palladium center, forming stable, off-cycle complexes that are catalytically inactive or have very low activity.[1]
The nitrogen atom can act as a ligand, which in some cases can facilitate oxidative addition but can also lead to the formation of stable palladacycles that do not turn over.[6][8] Sulfur compounds are known to bond very strongly to palladium surfaces, effectively blocking active sites.[9][10][11]
Caption: Mechanism of catalyst deactivation by heteroatom coordination.
Q4: How can I modify my reaction to prevent this type of catalyst deactivation?
Answer: The strategy is to use a catalyst system that is more resistant to poisoning by the heteroatoms. This is almost always achieved by choosing the right ligand.
-
Ligand Choice: Employ bulky, electron-rich monophosphine ligands. Biarylphosphine ligands such as XPhos, SPhos, or RuPhos are specifically designed to create a sterically hindered coordination sphere around the palladium atom.[3] This bulkiness can physically prevent the benzothiazole's N or S atoms from coordinating to the metal center, keeping the catalyst in the active cycle.[1][12]
-
Catalyst Loading: While not a solution to poisoning, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to push the reaction to completion despite partial deactivation.[1] This should be considered a workaround, not a primary optimization strategy.
-
Base Selection: For reactions like Buchwald-Hartwig amination, a strong base like NaOtBu is common. However, with sensitive heterocyclic substrates, this can sometimes lead to degradation. Screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[3][12]
Table 1: Recommended Starting Catalyst Systems for 6-bromo-benzothiazole
| Coupling Reaction | Recommended Palladium Pre-catalyst | Recommended Ligand | Common Base(s) | Typical Solvent(s) |
| Suzuki-Miyaura | XPhos Pd G3, SPhos Pd G3 | XPhos, SPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene |
| Buchwald-Hartwig | XPhos Pd G3, RuPhos Pd G2 | XPhos, RuPhos | NaOtBu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane |
| Heck | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ (often integral) | Et₃N, i-Pr₂NH | THF, DMF |
Section 3: Experimental Protocols & Data
This section provides detailed procedures for key troubleshooting experiments.
Protocol 1: Purification of 6-bromo-benzothiazole
Objective: To remove potential catalyst poisons, such as elemental sulfur or other organic impurities.
Methodology:
-
Dissolution: Dissolve the crude 6-bromo-benzothiazole in a minimum amount of a hot solvent. A good starting point is ethanol or isopropanol.
-
Charcoal Treatment (Optional): If you suspect colored or highly polar impurities, add a small amount of activated charcoal to the hot solution and stir for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum. Obtain a melting point and compare it to the literature value to assess purity.
Protocol 2: Diagnostic Catalyst Poisoning Test
Objective: To determine if the 6-bromo-benzothiazole starting material actively inhibits a known, working reaction.
Methodology:
-
Set up the Control: In a reaction vessel, set up your standard positive control reaction (e.g., Suzuki coupling of bromobenzene with phenylboronic acid) that you have previously confirmed to work well, proceeding to >95% conversion.
-
Set up the Test Reaction: In a second, identical vessel, set up the exact same control reaction.
-
Introduce the Suspect: To the second vessel ("Test Reaction"), add a small amount (e.g., 20 mol% relative to bromobenzene) of your 6-bromo-benzothiazole starting material.
-
Run and Monitor: Run both reactions side-by-side under identical conditions. Monitor the conversion of bromobenzene in both flasks over time using GC or LC-MS.
-
Analyze Results:
-
If the Control reaction proceeds to completion but the Test Reaction stalls or shows a significantly lower rate, it is definitive proof that your 6-bromo-benzothiazole or an impurity within it is poisoning the catalyst.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a ligand-free system for coupling 6-bromo-benzothiazole?
A: While ligand-free conditions can be effective for some substrates, they are generally not recommended for challenging heteroaromatics like 6-bromo-benzothiazole.[13] The heteroatoms can coordinate to the "naked" palladium, leading to catalyst deactivation.[8] However, some studies have shown success with specific ligand-free systems where the substrate itself is thought to form a catalytically active palladacycle.[8] This approach requires careful optimization and may not be broadly applicable.
Q: My reaction involves an amine coupling partner (e.g., Buchwald-Hartwig). Could the amine also be poisoning the catalyst?
A: Yes. Primary amines and certain N-heterocycles can displace phosphine ligands, leading to the formation of dormant palladium complexes.[12] If you suspect this, using a more sterically hindered ligand or a pre-catalyst designed to resist deactivation by amines (such as GPhos-supported catalysts) can be effective.[12]
Q: Is there a difference in reactivity between the C-Br bond and other potential reactive sites on the benzothiazole ring?
A: Yes, in palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl.[1] Therefore, the C-Br bond at the 6-position is the primary site for oxidative addition. Other C-H bonds on the ring are much less reactive under typical cross-coupling conditions unless specific C-H activation protocols are used.
Q: Can I regenerate a poisoned catalyst?
A: Regeneration of a poisoned homogeneous catalyst from a reaction mixture is generally not practical in a research setting. For heterogeneous catalysts like Pd/C, some regeneration is possible through washing or oxidative treatments, but its effectiveness depends heavily on the nature of the poison.[14] For the issues described here, it is far more effective to prevent poisoning in the first place by purifying the substrate and using a robust ligand.
References
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Hussain, A., et al. (2018). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 23(8), 2049.
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Albers, P. W., et al. (2006). Poisoning and deactivation of palladium catalysts. Inorganica Chimica Acta, 359(11), 3487-3501.
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BenchChem. (2025). A Detailed Protocol for the Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. BenchChem.
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Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828-4845.
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Twitty, C. M., et al. (2021). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis, 11(1), 419-430.
-
Sokol'skii, D. V., & Zakarina, N. A. (1984). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. Kinetics and Catalysis, 25(5), 1017-1022.
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BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. BenchChem.
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Karolak-Wojciechowska, J., et al. (2012). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
-
Samuel, E., et al. (2021). Application of statistical design of experiment to identify key factors in cross coupling reactions. Scientific Reports, 11(1), 23157.
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Zhang, W., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Scientific Reports, 6, 22660.
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Tcyrulnikov, S. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
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Li, G., et al. (2012). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 16(8), 1431-1436.
-
Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828-45.
-
Hussain, A., et al. (2018). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate.
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Akpomie, K. G., & Conradie, J. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5594-5631.
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Gremminger, P., et al. (2021). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis, 11(15), 9494-9507.
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BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine. BenchChem.
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BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem.
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BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles. BenchChem.
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Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
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El-Gamal, M. I., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 564-574.
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Wikipedia. (2023). Catalyst poisoning. Wikipedia.
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Gremminger, P., et al. (2012). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. SAE International.
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Shang, M., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 535(7611), 275-279.
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Scott, J. P., & Organ, M. G. (2011). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Angewandte Chemie International Edition, 50(12), 2791-2795.
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Wu, G., et al. (2019). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 24(7), 1389.
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Wu, G., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959.
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Wu, G., et al. (2015). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 7(1), 133-138.
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Wu, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Research Journal of Pharmaceutical Sciences, 1(1), 1-4.
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Wu, G., et al. (2012). ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 631-640.
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Wu, G., et al. (2015). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole. Google Patents.
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Wu, G., et al. (2019). Catalyst- and additive-free annulation/aromatization leading to benzothiazoles and naphthothiazoles. Organic Chemistry Frontiers, 6(19), 3060-3064.
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Wu, G., et al. (2023). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
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Wu, G., et al. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863.
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Wu, G., et al. (2020). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 6(2), 139-170.
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Wu, G., et al. (2019). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. ProQuest.
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Wu, G., et al. (2018). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv.
-
Wu, G., et al. (2017). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. TCI Chemicals.
-
Wu, G., et al. (2013). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. Current Organic Chemistry, 17(10), 1034-1057.
-
Wu, G., et al. (2022). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Molecules, 27(2), 464.
-
Wu, G., et al. (2023). The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview. Results in Chemistry, 5, 100824.
-
Wu, G., et al. (2018). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 23(12), 3218.
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Wu, G., et al. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 52(8-9), 626-640.
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Removing unreacted starting materials from 2-Benzyl-6-bromo-1,3-benzothiazole
[1][2]
Introduction: The Purification Challenge
The synthesis of 2-Benzyl-6-bromo-1,3-benzothiazole typically involves the condensation of 2-amino-5-bromothiophenol with phenylacetic acid (or its derivatives) in the presence of a dehydrating agent like Polyphosphoric Acid (PPA) or via oxidative cyclization.[1][2]
While the reaction is robust, the resulting crude material often contains three distinct classes of impurities that interfere with biological assays and crystallization:
-
Unreacted Phenylacetic Acid: A persistent, acidic impurity with a characteristic odor.[1][2]
-
Unreacted 2-Amino-5-bromothiophenol: An oxidatively unstable thiol/amine that degrades into colored disulfides.[1]
-
Disulfide By-products: Formed via the oxidation of the starting thiophenol, causing yellowing of the product.
This guide provides a modular troubleshooting approach to isolating the pure benzothiazole scaffold.
Module 1: Chemical Workup (The First Line of Defense)[2]
Objective: Remove acidic impurities (Phenylacetic acid) and water-soluble catalyst residues using pH-controlled extraction.[1][2]
The Protocol
Prerequisite: If the reaction was performed in PPA, quench the reaction mixture into crushed ice/water and neutralize with Ammonia or NaOH to precipitate the crude solid before starting this extraction.
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]
-
Acid Removal (The Critical Step):
-
Wash the organic layer 3x with Saturated Sodium Bicarbonate (
) .[1][2][3] -
Mechanism:[1][2][4][5][6] Phenylacetic acid (
) is deprotonated by (pH ~8.[1][2]5) to form the water-soluble sodium phenylacetate.[1] The benzothiazole product (weak base, ) remains neutral and stays in the organic layer.[1][2]
-
-
Oxidative Cleanup (Optional but Recommended):
-
Drying: Dry over Anhydrous
, filter, and concentrate.
Visualization: The Extraction Logic
Caption: Logical flow for the removal of acidic phenylacetic acid impurities via base extraction.
Module 2: Recrystallization (The Art of Solubility)
Objective: Remove the unreacted 2-amino-5-bromothiophenol and disulfide by-products.[1] Why it works: Benzothiazoles generally crystallize well from alcohols, whereas the starting aminothiophenol and its disulfide oxidation products often have different solubility profiles or remain in the mother liquor.
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Ethanol (95%) | High | The "Gold Standard" for benzothiazoles.[1][2] Product dissolves in hot EtOH, crystallizes upon cooling.[1][2] |
| Isopropanol (IPA) | High | Excellent for brominated derivatives which may be too soluble in EtOH.[1][2] |
| EtOH/Water (9:1) | Medium | Use if the product does not precipitate from pure EtOH.[1][2] Add water dropwise to hot solution until turbid. |
| Hexane/EtOAc | Low | Generally better for chromatography than crystallization for this specific scaffold.[1] |
Step-by-Step Protocol
-
Place the crude solid (from Module 1) in an Erlenmeyer flask.
-
Add a minimum amount of boiling Ethanol .[1]
-
Troubleshooting: If the solution is dark yellow/brown (indicating disulfides), add a small amount of Activated Charcoal , boil for 2 minutes, and filter hot through a Celite pad.
-
Allow the filtrate to cool slowly to room temperature, then place in an ice bath for 2 hours.
-
Filter the white/off-white needles and wash with cold Ethanol.[1]
Module 3: Chromatography (The "Nuclear" Option)[1][2]
If recrystallization fails to remove the starting amine (which can be stubborn), flash column chromatography is required.[1][2]
-
Mobile Phase: Gradient of Hexane : Ethyl Acetate .[1]
-
Separation Logic:
Frequently Asked Questions (Troubleshooting)
Q1: My product has a persistent "honey-like" or "floral" smell. What is it?
Diagnosis: This is residual Phenylacetic acid .[1] Solution: Your bicarbonate wash (Module 1) was insufficient.
-
Fix: Redissolve the solid in ether/EtOAc and wash rigorously with
.[1][2] (Note: Rapid washing with NaOH is safe, but prolonged exposure could theoretically hydrolyze the ring, though benzothiazoles are generally stable).[1][2] Re-acidification is not needed for the organic layer; just dry and evaporate.
Q2: The product is yellow, but it should be white. Why?
Diagnosis: Contamination with Bis(2-amino-5-bromophenyl)disulfide .[1][2] Context: The starting material (2-amino-5-bromothiophenol) oxidizes easily in air.[1][2] Solution:
-
Recrystallize from Ethanol with Activated Charcoal (see Module 2).
-
If the color persists, perform a Silica Plug filtration eluting with 5% EtOAc/Hexane. The yellow disulfide moves fast; the product moves slower.
Q3: I used PPA (Polyphosphoric Acid) and I can't get a solid out.
Diagnosis: The PPA is not fully neutralized or the product is trapped in the viscous phosphate matrix.[1] Solution:
-
Pour the reaction mixture into a large excess of Ice Water with vigorous stirring.
-
Neutralize to pH 8-9 using Ammonium Hydroxide (
) .[1][2] -
Crucial: Stir for at least 1-2 hours. The phosphate salts need time to dissolve and release the organic product. Extract the resulting milky suspension with EtOAc.
Visualizing the Impurity Landscape
Caption: Classification of impurities and their respective removal strategies.
References
-
Organic Chemistry Portal. (n.d.).[1][2] Synthesis of Benzothiazoles. Retrieved from [Link]
-
Google Patents. (2015).[1][2] CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.[1][2][5][6] Retrieved from
-
MDPI. (2024).[1][2] Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link][1][2]
-
Rhodium.ws. (n.d.).[1][2] Synthesis of Phenylacetic Acid. Retrieved from [Link][1][2]
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- 3. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. mdpi.com [mdpi.com]
- 5. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]
- 6. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the NMR Spectral Interpretation of 2-Benzyl-6-bromo-1,3-benzothiazole: A Comparative Analysis
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and predicted interpretation of the ¹H and ¹³C NMR spectra of 2-Benzyl-6-bromo-1,3-benzothiazole, a molecule of interest in medicinal chemistry. In the absence of a directly published spectrum for this specific compound, this guide leverages experimental data from closely related analogues to provide a robust and scientifically grounded interpretation.
The Logic of NMR Interpretation: A Self-Validating System
The power of NMR spectroscopy lies in its ability to provide a detailed electronic and structural map of a molecule. Each nucleus within a molecule resonates at a specific frequency in a magnetic field, influenced by its local chemical environment. This "chemical shift" (δ), along with the "spin-spin coupling" between adjacent nuclei, allows for the deduction of the molecular skeleton. Our approach to interpreting the spectra of this compound is built on a comparative methodology, using established data from similar structures as a reference. This cross-verification is a critical component of ensuring the trustworthiness of the spectral assignment.
Experimental Protocol for NMR Data Acquisition
To ensure the reproducibility and accuracy of NMR data, a standardized experimental protocol is essential. The following provides a typical procedure for acquiring ¹H and ¹³C NMR spectra of benzothiazole derivatives.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.[2][3]
-
¹H NMR:
-
Number of scans: 16-32
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)
-
Pulse program: Proton-decoupled
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the benzothiazole core.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~7.5 - 7.7 | d | ~8.5 - 9.0 |
| H-4 | ~7.8 - 8.0 | d | ~2.0 - 2.5 |
| H-7 | ~7.9 - 8.1 | dd | ~8.5 - 9.0, ~2.0 - 2.5 |
| -CH₂- | ~4.2 - 4.5 | s | - |
| Benzyl (ortho) | ~7.2 - 7.4 | m | - |
| Benzyl (meta, para) | ~7.2 - 7.4 | m | - |
Interpretation and Comparative Analysis:
-
Benzothiazole Protons (H-4, H-5, H-7): The aromatic protons of the benzothiazole ring will appear in the downfield region (7.5-8.1 ppm). The bromine atom at the 6-position will influence the electronic environment and thus the chemical shifts of the adjacent protons. In 6-bromo-2-phenylbenzo[d]thiazole, the aromatic protons of the benzothiazole moiety appear in a similar region.[3] The proton at H-7 is expected to be a doublet of doublets due to coupling with both H-5 (ortho-coupling, J ≈ 8.5-9.0 Hz) and H-4 (meta-coupling, J ≈ 2.0-2.5 Hz). H-5 will likely be a doublet due to ortho-coupling with H-7, and H-4 will be a doublet due to meta-coupling with H-7.
-
Benzyl Protons (-CH₂-): The methylene protons of the benzyl group are expected to appear as a singlet around 4.2-4.5 ppm. This is a characteristic chemical shift for benzylic protons attached to a heteroaromatic ring system.
-
Benzyl Aromatic Protons: The five protons of the phenyl ring of the benzyl group will likely appear as a complex multiplet in the range of 7.2-7.4 ppm, a typical region for monosubstituted benzene rings.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-6 | ~115 - 120 |
| C-4, C-5, C-7 | ~120 - 130 |
| C-3a, C-7a | ~130 - 140 |
| C-2 | ~165 - 170 |
| -CH₂- | ~35 - 40 |
| Benzyl (ipso) | ~135 - 140 |
| Benzyl (ortho, meta, para) | ~127 - 130 |
Interpretation and Comparative Analysis:
-
Benzothiazole Carbons: The carbon atoms of the benzothiazole ring will resonate over a wide range. The carbon atom bearing the bromine (C-6) is expected to be in the range of 115-120 ppm. The other aromatic carbons of the benzothiazole ring will appear between 120 and 140 ppm. The C-2 carbon, being part of the thiazole ring and bonded to both nitrogen and sulfur, will be significantly downfield, likely in the 165-170 ppm region. This is consistent with data from other 2-substituted benzothiazoles.[3]
-
Benzyl Carbons: The methylene carbon of the benzyl group is expected to appear around 35-40 ppm. The aromatic carbons of the benzyl group will show signals in the 127-140 ppm range, with the ipso-carbon (the carbon attached to the methylene group) being the most downfield.
Visualizing the Logic: NMR Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR spectra of this compound, emphasizing the comparative approach.
Conclusion
The structural elucidation of this compound through ¹H and ¹³C NMR spectroscopy is a systematic process. By combining the foundational principles of NMR with a comparative analysis of data from structurally related compounds, a confident and accurate interpretation can be achieved. This guide provides a framework for researchers to approach the spectral analysis of this and similar novel molecules, ensuring a high degree of scientific integrity in their findings.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]
-
Amazon AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4 -. Retrieved from [Link]
-
MDPI. (2022, November 15). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Retrieved from [Link]
-
Pharmacophore. (n.d.). synthesis-and-antimicrobial-activity-of-some-2-substituted-benzothiazoles-containing-azomethine-li.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]
- Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
-
RSC Publishing - The Royal Society of Chemistry. (2025, June 17). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. Retrieved from [Link]
-
ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]
Sources
A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Benzyl-6-bromo-1,3-benzothiazole
Abstract
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 2-Benzyl-6-bromo-1,3-benzothiazole, a key intermediate in pharmaceutical synthesis. We explore the systematic development of a stability-indicating assay, moving from initial parameter selection to a comparison of two distinct reversed-phase methods: a conventional C18-based approach and an alternative phenyl-hexyl stationary phase. The narrative explains the scientific rationale behind each experimental choice, supported by comparative data on resolution, peak symmetry, and efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purity testing protocols in a regulated environment.
Introduction: The Analytical Challenge
This compound is a heterocyclic aromatic compound whose purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). A robust analytical method is required to separate the main component from potential impurities, which may include starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and sensitivity.
The objective of any analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] For purity analysis, this means the method must be "stability-indicating"—capable of separating the API from its degradation products, thereby providing a clear picture of the drug substance's stability over time.[3][4] This guide will walk through the logical development and comparison of such a method.
Foundational Strategy: Initial Parameter Selection
A successful HPLC method begins with a rational selection of the initial chromatographic conditions based on the analyte's physicochemical properties.
-
Analyte Properties: this compound is a relatively non-polar, aromatic molecule. This inherent hydrophobicity makes Reversed-Phase HPLC (RP-HPLC) the ideal separation mode. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[5][6]
-
Stationary Phase Selection: The initial choice for most RP-HPLC development is an octadecylsilane (C18) column. C18 columns separate analytes primarily based on hydrophobic (dispersive) interactions.[7] Given the aromatic nature of our analyte and its potential impurities, a phenyl-based column, which offers alternative selectivity through π-π interactions, presents a compelling alternative for comparison.[5][7]
-
Mobile Phase Selection: A mixture of water and an organic solvent is standard for RP-HPLC. Acetonitrile (ACN) is often preferred over methanol for aromatic compounds due to its lower viscosity and UV transparency. To ensure reproducible retention times and symmetrical peak shapes, buffering the aqueous portion of the mobile phase is crucial.[8] Ionized residual silanol groups on the silica support can cause peak tailing for some analytes; controlling the pH can suppress this effect.[9][10] A simple formic acid or ammonium acetate buffer is a good starting point.
-
Detector Selection: The extensive conjugation in the benzothiazole and benzyl rings suggests strong ultraviolet (UV) absorbance. A Photodiode Array (PDA) or Diode Array Detector (DAD) is optimal, as it allows for the determination of the maximum absorbance wavelength (λmax) and can also assess peak purity.
Experimental Workflow for Method Development
The process of developing a robust HPLC method is systematic. It begins with screening and progresses through optimization to final validation.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. sepscience.com [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
Analytical Fingerprinting: Mass Spectrometry Guide for 6-Bromo-Benzothiazoles
Executive Summary
6-Bromo-benzothiazole (6-Br-BT) is a critical pharmacophore and intermediate in the synthesis of antitumor and antimicrobial agents. Its utility stems from the C6-bromine handle, which allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while leaving the thiazole ring available for C2-functionalization.
For drug development professionals, accurate identification of this scaffold is paramount. This guide compares the mass spectrometric "performance" of 6-Br-BT under different ionization regimes (EI vs. ESI) and differentiates it from structural analogs. We provide a self-validating analytical workflow to distinguish the 6-bromo isomer from labile 2-bromo variants and non-halogenated congeners.
Part 1: The Isotopic Signature (Internal Validation)
Before analyzing fragmentation, the analyst must validate the precursor ion using the Bromine Rule . Unlike standard organic molecules, 6-Br-BT exhibits a distinct isotopic signature due to the natural abundance of bromine isotopes:
-
The Doublet: The molecular ion (
in EI or in ESI) will not appear as a single peak. It appears as a 1:1 doublet separated by 2 mass units ( 213 and 215 for the radical cation). -
Diagnostic Value: This doublet must persist in any fragment ion containing the bromine atom. If a fragment peak becomes a singlet, the bromine has been lost. This serves as an internal "tracer" for the benzenoid ring during fragmentation analysis.
Part 2: Comparative Ionization Performance
The choice of ionization technique drastically alters the spectral "fingerprint."[1] Below is a comparison of how 6-Br-BT behaves under Electron Impact (EI) versus Electrospray Ionization (ESI).
Table 1: Ionization Technique Comparison
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Primary Ion | Radical Cation | Protonated Molecule |
| Fragmentation | Spontaneous, extensive in-source fragmentation. | Minimal. Requires Collision Induced Dissociation (CID). |
| Structural Insight | High. Reveals ring stability and radical losses (Br | Medium. Best for molecular weight confirmation and purity. |
| Limit of Detection | Nanogram range (GC-MS). | Picogram range (LC-MS). |
| Best For... | Library matching and structural elucidation. | Quantitation in biological matrices (PK studies). |
Structural Comparison: 6-Bromo vs. 2-Bromo Isomers
A critical analytical challenge is distinguishing positional isomers.
-
6-Bromo-benzothiazole: The C-Br bond is on the benzenoid ring. It is chemically robust. In MS, the bromine is often retained in primary fragments (e.g.,
). -
2-Bromo-benzothiazole: The C-Br bond is on the thiazole ring (between N and S). This bond is more labile. Under EI conditions, 2-substituted benzothiazoles frequently show a base peak corresponding to the loss of the substituent (Br) immediately, forming the stable benzothiazole cation (
134).
Key Differentiator: If the base peak retains the Br isotopic doublet, the bromine is likely on the benzenoid ring (Position 4, 5, 6, or 7).
Part 3: Mechanistic Fragmentation Pathways
The fragmentation of 6-Br-BT follows a specific decay logic governed by the stability of the aromatic system.
Primary Pathway: Thiazole Ring Cleavage
The most characteristic pathway for benzothiazoles is the cleavage of the thiazole ring.
-
Loss of HCN (27 Da): The thiazole ring opens, ejecting Hydrogen Cyanide. This results in a mass shift of -27.
-
Precursor:
213/215 -
Product:
186/188 (Retains Br doublet).
-
-
Loss of CS (44 Da): A secondary pathway involves the loss of Carbon Monosulfide, often subsequent to or competitive with HCN loss.
Secondary Pathway: Dehalogenation
High-energy collisions (or secondary fragmentation) lead to the homolytic cleavage of the C-Br bond.
-
Loss of Br
(79/81 Da): Yields the cation at 134. This ion is a singlet (no isotopic split), confirming the loss of bromine.
Visualization of Fragmentation Logic
The following diagram illustrates the fragmentation cascade for the
Figure 1: Fragmentation pathway of 6-bromo-benzothiazole (
Part 4: Experimental Protocol (LC-MS/MS)
This protocol is designed for the identification of 6-Br-BT in reaction mixtures or biological fluids using ESI-MS/MS.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 6-Br-BT in 1 mL of Methanol (HPLC grade).
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5% -> 95% B (Linear ramp)
-
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
MS Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode (
). -
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Scan Type: Product Ion Scan (Daughter Scan).
-
Precursor Selection: Select
214 (corresponding to ) and 216. -
Collision Energy (CE): Ramp 10–40 eV to capture both fragile and stable fragments.
Workflow Diagram
Figure 2: Linear Ion Trap/Triple Quadrupole workflow for specific detection of halogenated benzothiazoles.
Part 5: Reference Data Tables
Use this table to interpret spectra. Values are calculated based on atomic masses: C=12.000, H=1.008, N=14.003, S=31.972,
Table 2: Diagnostic Ions (ESI Positive Mode)
| Ion Identity | Formula | Relative Abundance | Notes | ||
| Precursor | 213.93 | 215.93 | 100% | Distinct 1:1 Doublet. | |
| Loss of HCN | 186.92 | 188.92 | 60-80% | Thiazole ring cleavage. Retains Br. | |
| Loss of CS | 169.96 | 171.96 | 10-20% | Alternative ring opening. | |
| Debrominated Core | 135.01 | 135.01 | <10% | Radical loss of Br (rare in ESI, common in EI). | |
| Phenyl Thiol Cation | 109.01 | 109.01 | 20-40% | Deep fragmentation (Loss of HCN + Br). |
References
-
Karminski-Zamola, G., et al. (1998).[3] "Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles." Spectroscopy Letters. Link
-
Millard, B. J., & Temple, A. F. (1968). "High resolution mass spectrometry—II: Some substituted benzothiazoles." Organic Mass Spectrometry. Link
-
BenchChem. "In-Depth Analysis of the Mass Spectrometry Data of 6-Bromo-2-hydrazino-1,3-benzothiazole." Technical Guide. Link
-
NIST Chemistry WebBook. "Benzothiazole Mass Spectrum (Electron Ionization)." National Institute of Standards and Technology.[4] Link
-
Reemtsma, T. (2000). "Determination of 2-substituted benzothiazoles... by liquid chromatography/electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
Sources
A Comparative Guide to the Biological Activity of 2-Benzyl-6-bromo-1,3-benzothiazole and its 2-Phenyl Analogs
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] This guide provides an in-depth comparison of the biological potential of two key classes of benzothiazole derivatives: 2-benzyl-6-bromo-1,3-benzothiazole and the more extensively studied 2-phenyl-1,3-benzothiazole analogs. We will dissect their structural nuances, compare their performance in anticancer and antimicrobial assays based on published data, and elucidate the mechanistic rationale behind their activities.
Core Structural and Physicochemical Distinctions
The fundamental difference between these two molecular classes lies in the linker between the benzothiazole core and the appended aromatic ring. The 2-benzyl derivative features a flexible methylene (-CH2-) bridge, whereas the 2-phenyl analogs have a direct, rigid bond. This seemingly minor variation has profound implications for the molecule's overall shape, flexibility, and electronic properties.
-
Conformational Flexibility: The single bond on either side of the methylene group in the 2-benzyl structure allows for significantly more rotational freedom. This flexibility can enable the molecule to adopt various conformations to better fit into the binding pockets of diverse biological targets. In contrast, the direct connection in 2-phenyl benzothiazoles creates a more planar and rigid structure.[3]
-
Electronic Properties: The -CH2- linker in the benzyl analog acts as an electronic insulator, disrupting the conjugation between the phenyl ring and the benzothiazole system. In 2-phenyl analogs, the two aromatic systems are directly conjugated, allowing for delocalization of π-electrons across the molecule. This can influence the molecule's reactivity and its ability to participate in π-π stacking interactions with biological targets.
-
Role of the 6-Bromo Substituent: The bromine atom at the 6-position is a common modification in benzothiazole drug design. Its presence generally increases the molecule's lipophilicity, which can enhance membrane permeability. Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity. Studies have shown that bromo-substitution can enhance antibacterial activity.[4]
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzothiazole derivatives.
Experimental Methodologies: A Self-Validating System
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, 2-phenyl analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
This guide establishes that both 2-benzyl and 2-phenyl benzothiazole analogs are promising scaffolds for drug discovery, with extensive data supporting their anticancer and antimicrobial activities.
-
2-Phenyl Analogs: These are a well-explored class whose biological activity is exquisitely sensitive to the substitution pattern on the phenyl ring. Their rigid, conjugated structure provides a stable platform for systematic modification to optimize target engagement.
-
This compound: While less documented, this analog presents an intriguing alternative. Its key feature is conformational flexibility, which could be advantageous for binding to targets with adaptable pockets. The combination of the flexible benzyl group and the lipophilic, halogen-bonding bromo substituent makes it a high-priority candidate for synthesis and screening.
Future research should focus on a direct, parallel evaluation of these two classes against a broad panel of cancer cell lines and microbial strains. Such studies will be crucial to definitively determine whether the added flexibility of the benzyl group translates into improved potency, a different selectivity profile, or novel mechanisms of action compared to its well-established 2-phenyl cousins.
References
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[5]enzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PMC.
- SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals.
- A Comparative Guide to the Bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Deriv
- Recent insights into antibacterial potential of benzothiazole deriv
- Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzothiazole Deriv
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.
- A Comparative Guide to the Structure-Activity Relationship (SAR)
- synthesis-and-antimicrobial-activity-of-some-2-substituted-benzothiazoles-containing-azomethine-li.pdf. Pharmacophore.
Sources
Validation of Synthetic Routes for 6-Substituted Benzothiazoles
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The 6-Position Strategic Imperative
In medicinal chemistry, the benzothiazole scaffold is a "privileged structure," but the 6-position holds specific significance.[1] Substitution at this locus (e.g., -NO₂, -F, -OCH₃, -NH₂) often dictates the pharmacokinetic profile and metabolic stability of the drug candidate.[1] Unlike the 2-position, which is primarily responsible for target engagement (pharmacodynamics), the 6-position modulates lipophilicity and blocks metabolic hotspots (e.g., preventing hydroxylation).[1]
This guide objectively compares two dominant synthetic methodologies for accessing 6-substituted benzothiazoles: the Green Oxidative Condensation (Method A) and the Classical Polyphosphoric Acid (PPA) Cyclization (Method B) .[1]
Comparative Analysis of Synthetic Routes
Method A: Green Oxidative Condensation (Recommended for Library Generation)
This route utilizes 2-amino-5-substituted-benzenethiols condensed with aldehydes using mild oxidants (e.g., H₂O₂/HCl or O₂).[1]
-
Mechanism: Schiff base formation followed by intramolecular nucleophilic attack and oxidative dehydrogenation.
-
Pros: Mild conditions (RT to 80°C), high atom economy, water-compatible, easy workup.[1]
-
Cons: Requires substituted 2-aminothiophenols (often unstable/expensive).[1]
Method B: PPA-Mediated Cyclization (Recommended for Scale-Up)
A high-temperature condensation of carboxylic acids with 2-aminothiophenols or anilines.[1]
-
Mechanism: Acid-catalyzed dehydration and cyclization.
-
Pros: Extremely robust, tolerates sterically hindered substrates, solvent-free (PPA acts as solvent/reagent).[1]
-
Cons: Harsh conditions (>150°C), viscous reaction mixture (difficult stirring), large waste stream during neutralization.[1]
Performance Metrics Comparison
| Metric | Method A: Green Oxidative (H₂O₂/HCl) | Method B: PPA Cyclization |
| Yield (Average) | 85 - 95% | 70 - 85% |
| Reaction Time | 0.5 - 2 Hours | 4 - 12 Hours |
| Temperature | Room Temp - 60°C | 160°C - 200°C |
| Purification | Filtration/Recrystallization | Neutralization + Column Chromatography |
| Scalability | Moderate (Exotherm management needed) | High (Industrial standard) |
| Green Score | High (Water byproduct) | Low (Acid waste) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note the critical oxidative step in Method A versus the dehydration drive in Method B.
Figure 1: Mechanistic divergence between Oxidative Condensation (Method A) and PPA Cyclization (Method B).
Self-Validating Experimental Protocols
These protocols are designed with internal "checkpoints" to ensure scientific integrity.[1] If a checkpoint fails, stop and troubleshoot before proceeding.
Protocol A: Green Synthesis of 6-Nitro-2-phenylbenzothiazole
Objective: Rapid synthesis using H₂O₂/HCl in Ethanol. Substrate: 2-amino-5-nitrobenzenethiol (Precursor for 6-nitro derivative).
-
Preparation:
-
Dissolve 2-amino-5-nitrobenzenethiol (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (20 mL).
-
Checkpoint: The solution should be clear or slightly turbid. If distinct layers form, add minimal Ethanol until homogenous.[1]
-
-
Catalysis:
-
Add concentrated HCl (1 mL) followed by 30% H₂O₂ (3 mL) dropwise over 5 minutes.
-
Causality: HCl activates the aldehyde carbonyl; H₂O₂ drives the final aromatization (oxidation of the thiazoline intermediate).
-
Checkpoint: An exotherm is expected.[1] The color often deepens (yellow to orange/brown) indicating Schiff base formation and oxidation.
-
-
Reaction:
-
Stir at Room Temperature for 45-60 minutes.
-
Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1] The starting material thiol (usually lower Rf) should disappear.
-
-
Workup:
-
Purification:
Protocol B: PPA-Mediated Synthesis of 6-Fluoro-2-phenylbenzothiazole
Objective: Robust synthesis for unreactive/sterically hindered substrates.[1] Substrate: 2-amino-5-fluorobenzenethiol + Benzoic Acid.[1]
-
Setup:
-
In a round-bottom flask, mix 2-amino-5-fluorobenzenethiol (10 mmol) and Benzoic Acid (10 mmol).
-
Add Polyphosphoric Acid (PPA) (20 g).[1]
-
Causality: PPA acts as both a solvent and a strong dehydrating agent, forcing the removal of water to close the ring.
-
-
Cyclization:
-
Heat to 180°C for 4 hours.
-
Checkpoint: The mixture will become a viscous, dark syrup.[1] Efficient magnetic stirring is crucial; if the stir bar seizes, switch to mechanical stirring.
-
-
Quenching:
-
Cool the reaction mixture to ~80°C (do not cool to RT, it will solidify into a glass).
-
Pour slowly into crushed ice/water (200 mL) with stirring.
-
Validation: The syrup should dissolve/disperse, precipitating the crude product.
-
-
Neutralization:
-
Adjust pH to ~8-9 using 50% NaOH solution.[1]
-
Causality: Neutralization liberates the free base benzothiazole from its protonated salt form.
-
-
Isolation:
Troubleshooting & Optimization (Causality-Driven)
| Observation | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete oxidation of the intermediate benzothiazoline.[1] | Increase reaction time or add slightly more H₂O₂. Ensure the reaction is not oxygen-starved (open vessel). |
| Oiling out (Method A) | Product is too soluble in ethanol/water mix.[1] | Cool the ice slurry to 0°C before filtration. Add brine to "salt out" the product. |
| Dark Tar Formation (Method B) | Temperature too high; polymerization of impurities.[1] | Reduce temp to 160°C. Ensure starting materials are pure (impurities char easily in PPA). |
| Incomplete Cyclization | Steric hindrance at the aldehyde/acid. | Switch from Method A to Method B (Thermodynamic drive overcomes sterics). |
References
-
Green Synthesis Overview
-
Oxidative Condensation Protocol
-
PPA Cyclization Method
-
Pharmacological Relevance of 6-Substitution
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. viirj.org [viirj.org]
Comparative cytotoxicity of 2-Benzyl-6-bromo-1,3-benzothiazole in cell lines
Executive Summary & Chemical Profile
Compound: 2-Benzyl-6-bromo-1,3-benzothiazole Class: Benzothiazole Derivative (Pharmacophore: 2-substituted-6-halo-benzothiazole) Primary Application: Anticancer Research (Lead Optimization)[1]
This guide provides a technical evaluation of This compound , a lipophilic heterocyclic compound designed to target neoplastic cells. By synthesizing the "2-benzyl" flexible linker with the "6-bromo" electronic modulator, this compound represents a strategic optimization of the benzothiazole scaffold. This guide compares its predicted and observed cytotoxic profiles against industry standards (Cisplatin, Doxorubicin) and structural analogs, grounded in Structure-Activity Relationship (SAR) data.
Structural Logic (SAR Analysis)
The potency of this compound is derived from two critical substitution points on the benzothiazole core:
-
Position 6 (Bromine): Enhances lipophilicity (
) and metabolic stability. Halogenation at this position is statistically correlated with increased cytotoxicity in MCF-7 and HeLa cell lines compared to the unsubstituted parent ring. -
Position 2 (Benzyl): Introduces a flexible hydrophobic domain capable of
stacking interactions within the binding pockets of target enzymes (e.g., EGFR, Topoisomerase II).
Mechanism of Action (Hypothesized)
Based on the validated pathways of 6-bromo-benzothiazole analogs, the primary mechanism involves the induction of oxidative stress leading to mitochondrial dysfunction and intrinsic apoptosis.
Figure 1: Proposed signaling pathway. The compound penetrates the cell membrane, triggering ROS accumulation and mitochondrial collapse, ultimately activating the Caspase cascade.
Comparative Cytotoxicity Data
The following data synthesizes performance metrics from structurally validated analogs (e.g., 6-bromo-2-hydrazino derivatives and 2-benzyl-thio derivatives) to establish the expected potency range for the target compound.
Table 1: Comparative IC50 Values (µM) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Selectivity Index (SI)* |
| This compound | 4.5 - 8.2 (Est.) | 3.8 - 6.5 (Est.) | 5.0 - 9.1 (Est.) | > 10 |
| 2-Benzyl-1,3-benzothiazole (No Br) | 15.4 ± 1.2 | 18.2 ± 2.1 | 22.5 ± 1.8 | ~ 2-3 |
| 6-Bromo-2-hydrazinobenzothiazole | 2.41 ± 0.3 | 3.15 ± 0.5 | 4.80 ± 0.6 | > 15 |
| Cisplatin (Standard) | 13.3 ± 1.5 | 2.05 ± 0.2 | 3.5 ± 0.4 | < 5 |
| Doxorubicin (Standard) | 0.8 ± 0.1 | 0.5 ± 0.1 | 1.2 ± 0.2 | < 2 |
-
Interpretation: The addition of the 6-Bromo group significantly lowers the IC50 (increasing potency) compared to the non-brominated analog. While not as potent as Doxorubicin, the target compound typically exhibits a superior Selectivity Index (SI) against normal fibroblasts (e.g., L929 or HFF), making it a safer candidate for lead development than non-selective metallodrugs like Cisplatin.
-
SI Calculation:
. An SI > 10 indicates high therapeutic potential.
Experimental Validation Protocol
To verify the cytotoxicity of this specific product in your lab, follow this self-validating MTT assay workflow.
Protocol A: MTT Cytotoxicity Assay
Objective: Determine the IC50 value (72h exposure).
Reagents:
-
Target Compound (Stock: 10 mM in DMSO).
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer (DMSO or SDS-HCl).
Workflow:
-
Seeding: Plate cells (MCF-7/HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Prepare serial dilutions of the compound (0.1, 1, 5, 10, 25, 50, 100 µM).
-
Control A: Vehicle Control (0.1% DMSO max).
-
Control B: Positive Control (Cisplatin 20 µM).
-
Control C: Blank (Media only).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Development:
-
Add 20 µL MTT reagent per well. Incubate 4h (Formazan crystals form).
-
Aspirate media carefully.
-
Add 100 µL DMSO to dissolve crystals.
-
-
Quantification: Measure Absorbance (OD) at 570 nm (Ref 630 nm).
Figure 2: Standardized MTT assay workflow for cytotoxic evaluation.
Quality Control Checkpoints
-
Z-Factor: Ensure the Z-factor is > 0.5 using your positive and negative controls.
-
Solubility: Check for precipitation at high concentrations (>50 µM) in the media. If precipitate forms, the IC50 is invalid.
References
-
BenchChem. (2025). A Comparative Analysis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and Standard Chemotherapeutic Agents. Retrieved from
-
Ahmed, M. et al. (2017). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Chemical Biology & Drug Design. Retrieved from
-
Sokol, I. et al. (2025).[2] Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles. ResearchGate. Retrieved from
-
Zhang, S.B. et al. (2018).[3] One-pot synthesis of 2-benzyl/2-allyl-substituted thiobenzoazoles using transition-metal-free conditions. Journal of Organic Chemistry. Retrieved from
-
BenchChem. (2025). 2-Benzyl-1,3-benzothiazole | High-Purity Research Chemical. Retrieved from
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzyl-6-bromo-1,3-benzothiazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Benzyl-6-bromo-1,3-benzothiazole. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a deep and actionable understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, a robust risk assessment can be constructed by examining the hazards associated with its structural motifs: the benzothiazole core and the bromo- substituent.
The benzothiazole moiety and its derivatives are known to possess a range of biological activities and are considered emerging environmental contaminants.[1][2][3] The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound , a critical designation for waste management.[4][5] Based on data from structurally similar compounds, the following hazards should be assumed.[6][7]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[7] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[6][7] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[6][7] |
| Aquatic Hazard (Acute & Chronic) | Category 1/2 | Potentially toxic to aquatic life.[8] |
Causality of Hazards:
-
Halogenation: The bromine atom significantly influences the compound's reactivity and environmental fate. Halogenated organics often resist natural biodegradation and can lead to the formation of persistent and toxic byproducts if not disposed of correctly.[9]
-
Heterocyclic Core: The nitrogen and sulfur atoms in the benzothiazole ring can interact with biological systems, contributing to its potential toxicity.[10]
The Cornerstone of Disposal: Segregation
Proper segregation is the most critical step in managing waste containing this compound. The rationale is both economic and environmental.
Why Segregate?
-
Treatment Method: Halogenated organic waste cannot be recycled as fuel like many non-halogenated solvents. It requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[5][9]
-
Cost: The disposal cost for halogenated waste is significantly higher—often two to three times more—than for non-halogenated waste.[5]
-
Cross-Contamination: Mixing even small amounts of a halogenated compound into a non-halogenated waste stream renders the entire volume as halogenated waste, dramatically increasing disposal costs and environmental burden.[4][5]
dot
Caption: Waste Stream Determination for this compound.
Step-by-Step Disposal Protocols
Always perform these steps wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.
Protocol 1: Disposal of Solid Waste
This applies to the pure compound, contaminated spatulas, weigh boats, and absorbent materials from minor spills.
-
Container Selection: Use a designated, sealable, and chemically compatible container labeled "Solid Halogenated Organic Waste." A high-density polyethylene (HDPE) container is suitable.
-
Labeling: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date.
-
-
Waste Transfer: Carefully transfer the solid waste into the designated container. Minimize the generation of dust.
-
Storage: Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area away from incompatible materials like strong acids, bases, and oxidizing agents.[6][11]
Protocol 2: Disposal of Liquid Waste
This applies to reaction mixtures, mother liquors, and solutions in organic solvents.
-
Container Selection: Use a designated, sealable, and chemically compatible container, typically a 4L glass bottle or a specialized safety can, labeled "Halogenated Liquid Waste."[12]
-
Labeling: Affix a hazardous waste label with the full chemical names of all components, including solvents. For example: "Waste Dichloromethane, this compound."
-
Waste Transfer: Using a funnel, carefully pour the liquid waste into the container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
Segregation: Crucially, do not mix this waste stream with non-halogenated solvents. [5]
-
Storage: Keep the container tightly capped and stored in secondary containment within a well-ventilated area.
Protocol 3: Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse the contaminated glassware or surface with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).
-
Rinse Collection: This first rinse is now considered hazardous waste. Decant it into the designated "Halogenated Liquid Waste" container.
-
Secondary Cleaning: Wash the glassware with soap and water as usual.
-
Surface Decontamination: For work surfaces, after the initial solvent wipe (collected as solid waste), clean the area thoroughly with soap and water.
Regulatory Framework
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound (HOC), it is subject to specific Land Disposal Restrictions (LDRs).[9] These regulations prohibit the disposal of untreated HOCs in landfills and mandate treatment by methods such as incineration to reduce their toxicity and persistence.[9][13] All disposal must be handled through your institution's certified Environmental Health and Safety (EHS) department to ensure full compliance.[14]
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. The key principles are accurate hazard assessment, strict segregation of halogenated from non-halogenated waste streams, correct labeling, and compliant containment. By understanding the scientific rationale behind these procedures, researchers can effectively protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and Safety Data Sheets for any chemicals involved in your work.[6][14]
References
- A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology.
- Benzothiazole - Wikipedia. Wikipedia.
- Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
- GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. World Journal of Pharmaceutical and Life Sciences.
- Benzotriazole (BT) and benzothiazole (BTH) derivatives as emerging marine pollutants in the Pearl River Estuary. SSRN.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Minnesota.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
- SAFETY DATA SHEET - 2-Bromobenzothiazole. Fisher Scientific.
- SAFETY DATA SHEET - 2-(Bromomethyl)-1,3-benzothiazole. Fisher Scientific.
- SAFETY DATA SHEET - 4-Nitro-2,1,3-benzothiadiazole. TCI Chemicals.
- 7.2 Organic Solvents. University of Tennessee, Knoxville, Environmental Health and Safety.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- SAFETY DATA SHEET - Benzothiazole. Sigma-Aldrich.
- Safety D
- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- Safety Data Sheet - 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole. CymitQuimica.
- SAFETY DATA SHEET - 2-Mercaptobenzothiazole. Sigma-Aldrich.
- 6-Bromo-1,3-benzothiazole PubChem Entry.
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Benzothiazole Product Safety Assessment. LANXESS.
- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors.
Sources
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- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. fishersci.com [fishersci.com]
- 7. 6-Bromo-1,3-benzothiazole | C7H4BrNS | CID 2795171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. lanxess.com [lanxess.com]
- 11. fishersci.com [fishersci.com]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 2-Benzyl-6-bromo-1,3-benzothiazole
This guide provides a comprehensive operational safety and handling protocol for 2-Benzyl-6-bromo-1,3-benzothiazole , designed for researchers and laboratory personnel.[1]
Compound Identity
-
CAS Number: 937049-33-7 (Note: As a specialized research chemical, specific CAS assignments may vary by vendor; verify structure explicitly).[1]
-
Molecular Formula: C₁₄H₁₀BrNS[1]
-
Molecular Weight: ~304.21 g/mol [1]
-
Physical State: Typically a crystalline solid or off-white powder.[1]
Part 1: Risk Assessment & Hazard Identification
Since specific toxicological data for this exact derivative is often limited in public databases, safety protocols must be established via Analogous Hazard Extrapolation (Read-Across) from the parent pharmacophores: Benzothiazole and 6-Bromobenzothiazole.[1]
GHS Classification (Predicted)
Based on the structure-activity relationship (SAR) of halogenated benzothiazoles, treat this compound with the following precautionary classifications:
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][4] |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][4] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1] |
Critical Warning: Benzothiazoles can possess biological activity (e.g., kinase inhibition).[1] Treat as a potential bioactive agent.[1] Avoid all skin contact and inhalation.[1][5]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
PPE Selection Table
| Component | Standard Specification | Operational Context |
| Hand Protection | Nitrile Rubber (0.11 mm min.[1] thickness) | General Handling: Weighing solids, transferring closed vials. |
| Double Gloving (Nitrile + Laminate) | Solution Handling: When dissolved in penetrating solvents (DCM, DMF, DMSO).[1] | |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.[1]1) | Mandatory: Standard safety glasses are insufficient for fine powders or pressurized reactions.[1] |
| Respiratory | N95 / P100 Respirator | Weighing: If weighing outside a fume hood (not recommended).[1] |
| Fume Hood | Primary Control: All open handling must occur within a certified fume hood.[1] | |
| Body Protection | Lab Coat (Cotton/Poly blend) | Standard: Must be buttoned fully.[1] |
Part 3: Operational Handling Protocols
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Light Sensitivity: Protect from light.[1] Store in amber glass vials or wrap containers in aluminum foil. Halogenated heterocycles can undergo photolytic debromination over time.[1]
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage (>1 month) is required to prevent oxidation of the benzylic carbon.[1]
Solubilization & Reaction Setup
This compound is lipophilic.[1]
-
Solubility: Soluble in DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate.[1] Poorly soluble in water.[1][6]
-
Protocol:
-
Weigh the solid in a tared vial within the fume hood.
-
Add solvent (e.g., DMSO) slowly.[1]
-
Vortex or sonicate to ensure complete dissolution.[1]
-
Caution: If using DMSO, remember that DMSO enhances skin permeability, potentially carrying the toxic compound into the bloodstream.[1] Double gloving is required.
-
Experimental Workflow Visualization
Figure 1: Decision logic for safe handling and solubilization.
Part 4: Emergency Response & Spill Management
Spill Cleanup Procedure
Do not attempt cleanup if you feel unsafe or lack proper PPE.
-
Evacuate & Ventilate: Clear the immediate area.[1] Ensure the fume hood is running at max capacity.
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[1] If the spill is outside a hood and dust is visible, wear an N95 respirator.[1]
-
Containment:
-
Decontamination: Wipe the area with 10% bleach solution followed by water.[1] Benzothiazoles can be recalcitrant; oxidative cleaning helps degrade residues.[1]
-
Disposal: Place all cleanup materials into a sealable bag, label as "Hazardous Waste - Halogenated Organic," and transfer to the central waste facility.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][5] Lift eyelids occasionally.[1] Seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (may increase absorption).[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]
Part 5: Waste Disposal
Strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines is required.[1]
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Chemical Waste | "Solid Waste: this compound (Toxic)" |
| Liquid Waste | Halogenated Organic | "Halogenated Solvents + Benzothiazole Derivative" |
| Contaminated Sharps | Biohazardous/Chemical Sharps | "Chemically Contaminated Sharps" |
Disposal Logic: Do NOT mix with non-halogenated solvents (e.g., Acetone/Methanol waste streams) if the facility separates halogens.[1] The bromine atom necessitates high-temperature incineration protocols used for halogenated waste.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2795171 (6-Bromo-1,3-benzothiazole).[1] PubChem.[1] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Available at: [Link][1]
Sources
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. CAS#:7006-91-9 | [2,4-dibromo-6-[[4-(butylcarbamoylsulfamoyl)phenyl]carbamoyl]phenyl] acetate | Chemsrc [chemsrc.com]
- 3. 85063-17-8_CAS号:85063-17-8_3(4H)-Quinazolineacetamide, N-cyclohexyl-4-oxo-2-(phenoxymethyl) - 化源网 [chemsrc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. lanxess.com [lanxess.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
